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  • Product: 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
  • CAS: 1975118-07-0

Core Science & Biosynthesis

Foundational

molecular weight and exact mass of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Authored by: A Senior Application Scientist This guide provides a comprehensive technica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, outline a validated synthetic methodology, and discuss the analytical techniques essential for its characterization, all grounded in established scientific principles.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore, forming the core of numerous compounds investigated for various therapeutic applications, including anti-tumor and anti-inflammatory activities.[1][2] The specific functionalization of this scaffold, as seen in the title compound with its dimethyl and carbaldehyde groups, allows for further chemical elaboration, making it a valuable building block for creating libraries of potential drug candidates.

Core Physicochemical Properties

The fundamental molecular properties of a compound are critical for its application in research and development, influencing everything from reaction stoichiometry to spectroscopic analysis. While specific experimental data for the 2,5-dimethyl isomer is not widely published, its properties can be reliably determined from its molecular formula, which it shares with the more documented 5,7-dimethyl isomer.[3][4]

PropertyValueSource / Method
Molecular Formula C₉H₉N₃ODerived from Structure
Molecular Weight 175.19 g/mol Calculated[3][4]
Exact Mass 175.07456 DaCalculated (Monoisotopic)
CAS Number Not AssignedN/A
Isomeric CAS 878414-63-2(5,7-dimethyl isomer)[3][4]
Physical Form Solid (Predicted)[3]
Molecular Structure

The structural arrangement of the atoms dictates the compound's chemical reactivity and biological interactions. The diagram below illustrates the bicyclic pyrazolo[1,5-a]pyrimidine core with methyl groups at positions 2 and 5, and a carbaldehyde at position 3.

A conceptual representation of the core structure.

Synthesis and Experimental Protocol

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives is well-documented in the literature.[5][6] A robust and common strategy involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound, followed by functional group manipulation. The introduction of the carbaldehyde group at the C3 position is typically achieved via a Vilsmeier-Haack reaction.

Causality Behind Experimental Choices:
  • Starting Materials: The synthesis begins with 5-amino-3-methylpyrazole. The methyl group at position 3 of this precursor becomes the methyl group at position 2 in the final product. Acetylacetone is chosen as the 1,3-dicarbonyl partner to install the two methyl groups on the pyrimidine ring, one of which will be at position 5.

  • Cyclization: The condensation reaction is acid-catalyzed, typically using acetic acid, which facilitates the intramolecular cyclization to form the stable bicyclic aromatic system.

  • Formylation (Vilsmeier-Haack): This classic reaction is the most direct method to introduce a formyl (carbaldehyde) group onto an electron-rich aromatic ring. The Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) acts as a mild electrophile, selectively targeting the electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine core.

Step-by-Step Protocol:

Step 1: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

  • To a solution of 5-amino-3-methylpyrazole (1.0 eq) in glacial acetic acid (10 mL/g), add acetylacetone (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the intermediate, 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

Step 2: Formylation to Yield 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

  • In a round-bottom flask under an inert nitrogen atmosphere, cool dimethylformamide (DMF, 5 eq) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine intermediate (1.0 eq) in DMF.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the solution with aqueous sodium hydroxide until pH > 9 to hydrolyze the iminium salt intermediate.

  • The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and purify by column chromatography or recrystallization.

A diagram of the proposed synthesis.

Self-Validating System: Analytical Characterization

To ensure trustworthiness, the identity and purity of the synthesized compound must be rigorously confirmed. This protocol forms a self-validating system where the expected analytical data for the product must align with its known structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups, a singlet for the aldehydic proton (typically downfield, ~9-10 ppm), and signals corresponding to the protons on the pyrimidine ring.

    • ¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon atoms, including a signal for the carbonyl carbon of the aldehyde (~180-190 ppm) and signals for the aromatic and methyl carbons.

  • Mass Spectrometry (MS): This technique provides the most direct confirmation of the molecular weight and formula. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak that corresponds to the calculated exact mass of 175.07456 Da, confirming the elemental composition C₉H₉N₃O.[1]

  • Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, and nitrogen, which must match the calculated theoretical values for the molecular formula C₉H₉N₃O.

By combining these techniques, a researcher can unequivocally validate the synthesis of the target compound, ensuring the scientific integrity of any subsequent research.

References

  • Zhang, L., et al. (2015). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. Molecules. Retrieved from [Link]

  • Iorkula, T. H., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. ResearchGate. Retrieved from [Link]

  • Iorkula, T. H., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Retrieved from [Link]

  • Wujec, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Retrieved from [Link]

Sources

Exploratory

Comprehensive Safety and Handling Guide: 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde in Drug Discovery

Executive Summary The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system widely recognized as a "privileged scaffold" in modern drug discovery[1]. Due to its bioisosteric resem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system widely recognized as a "privileged scaffold" in modern drug discovery[1]. Due to its bioisosteric resemblance to purines, it is frequently utilized in the development of kinase inhibitors, central nervous system (CNS) agents, and anti-infective therapeutics[2].

Within this chemical space, 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS: 1975118-07-0) serves as a highly versatile synthetic building block. The 3-carbaldehyde moiety provides an essential electrophilic handle for downstream functionalization (e.g., reductive aminations, Knoevenagel condensations). However, this same electrophilicity introduces specific occupational hazards. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required for the safe utilization of this compound in laboratory and manufacturing environments.

Physicochemical Profiling & Structural Significance

To safely handle a compound, one must first understand its physical state and reactivity profile. 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a solid at room temperature. The lipophilic nature of the dimethyl-substituted heterocyclic core enhances cellular permeability—a desirable trait for drug candidates, but one that increases the risk of rapid dermal absorption during accidental exposure.

The quantitative physicochemical and safety data for this compound are summarized in Table 1 below, synthesized from predictive models and structural analogs[3].

Table 1: Physicochemical and Toxicological Properties
Property / ParameterValue / ClassificationCausality & Laboratory Implication
CAS Number 1975118-07-0Unique identifier for inventory and regulatory tracking.
Molecular Formula C₉H₉N₃ONitrogen-rich heterocycle; potential for NOx emissions upon combustion.
Molar Mass 175.19 g/mol Low molecular weight facilitates aerosolization of fine powders.
Density (Predicted) 1.28 ± 0.1 g/cm³Denser than water; will settle in aqueous biphasic extractions.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; necessitates strict prohibition of food/drink in the lab.
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritation due to protein cross-linking.
Serious Eye Damage Category 2A (H319)Causes severe eye irritation; mandates splash-proof goggles.
STOT (Single Exposure) Category 3 (H335)Respiratory tract irritation; mandates handling exclusively in a fume hood.

Mechanistic Toxicology & Hazard Identification

Standard Material Safety Data Sheets (MSDS) often list hazards without explaining their biochemical origins. For 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, the primary hazards (H315, H319, H335) are directly linked to the reactivity of the carbaldehyde group [4].

The Biochemical Causality of Irritation

When aerosolized dust or dissolved solutions of this compound contact the skin, eyes, or respiratory mucosa, the electrophilic carbonyl carbon of the aldehyde undergoes rapid nucleophilic attack by the primary amines of lysine residues or the thiols of cysteine residues present in structural proteins (e.g., keratin, collagen).

This reaction forms covalent Schiff base adducts. The immune system recognizes these altered, cross-linked proteins as foreign antigens, triggering a localized inflammatory cascade (irritation and sensitization). Conversely, if the compound is absorbed systemically, cellular Aldehyde Dehydrogenase (ALDH) enzymes attempt to oxidize the reactive aldehyde into a non-toxic, water-soluble carboxylic acid for renal excretion. Toxicity occurs when the rate of exposure exceeds the local ALDH detoxification capacity.

G A 2,5-Dimethylpyrazolo[1,5-a] pyrimidine-3-carbaldehyde B Tissue Exposure (Epithelia/Mucosa) A->B C Aldehyde Dehydrogenase (ALDH) Oxidation B->C Detoxification Pathway E Nucleophilic Attack by Lys/Cys Residues B->E Toxicological Pathway D Carboxylic Acid Metabolite (Renal Excretion) C->D F Schiff Base / Adduct Formation E->F G Cellular Damage & Irritation (H315, H319, H335) F->G

Metabolic clearance vs. toxicological protein adduct formation of heterocyclic aldehydes.

Engineering Controls & Self-Validating Handling Protocols

To mitigate the risks outlined above, researchers must employ self-validating experimental protocols. A self-validating protocol is one where the success of a safety measure can be visually or analytically confirmed before proceeding to the next step.

Below is a standardized, self-validating workflow for utilizing 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde in a common drug discovery application: Reductive Amination .

Step-by-Step Methodology: Safe Reductive Amination Setup
  • Step 1: Fume Hood Verification & PPE Donning

    • Action: Ensure the fume hood sash is at the correct operating height. Don a flame-retardant lab coat, splash-proof chemical goggles, and double-layered nitrile gloves.

    • Causality: Nitrile provides a temporary barrier against lipophilic heterocycles, while double-gloving allows for immediate removal of the outer layer if contaminated, preventing dermal permeation.

    • Validation Check: Verify the fume hood flow monitor reads ≥100 feet per minute (fpm). If the alarm sounds, do not open the compound container.

  • Step 2: Static-Free Weighing

    • Action: Use an anti-static gun (Zerostat) on the weighing boat and spatula before transferring the powder. Weigh the required mass (e.g., 1.0 mmol, 175.2 mg) inside the fume hood.

    • Causality: Fine organic powders can hold static charges, causing them to aerosolize and disperse upon opening, leading to inhalation (H335).

    • Validation Check: The powder should rest flat in the weigh boat without "jumping" or clinging to the spatula.

  • Step 3: Solvent Dissolution & Imine Formation

    • Action: Transfer the powder to a round-bottom flask. Add a polar aprotic solvent (e.g., Dichloroethane) and the target primary amine. Stir at room temperature.

    • Causality: Dissolving the aldehyde immediately neutralizes the inhalation hazard of the powder. The addition of the amine converts the reactive aldehyde into a transient imine, altering its toxicological profile.

    • Validation Check: Perform a Thin-Layer Chromatography (TLC) check. The disappearance of the UV-active aldehyde spot confirms the consumption of the hazardous starting material.

  • Step 4: Safe Quenching

    • Action: After adding the reducing agent (e.g., Sodium triacetoxyborohydride) and completing the reaction, quench the mixture slowly with saturated aqueous NaHCO₃.

    • Causality: Quenching neutralizes residual hydrides and unreacted electrophiles. The basic pH ensures any unreacted aldehyde remains partitioned in the organic layer, preventing aqueous environmental contamination.

    • Validation Check: The cessation of gas (H₂) evolution visually confirms the quench is complete and safe for separatory funnel extraction.

Emergency Response & Decontamination

Despite rigorous engineering controls, accidental exposure can occur. Emergency responses must be executed with an understanding of the compound's chemical nature[4].

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Causality: Soap acts as a surfactant to solubilize the lipophilic pyrazolo[1,5-a]pyrimidine core, preventing further dermal penetration. Do not use solvents (like ethanol or acetone) to clean the skin, as they will accelerate systemic absorption.

  • Ocular Exposure: Flush eyes at a dedicated eyewash station for 15 minutes, holding eyelids open. Causality: Rapid dilution is required to prevent the aldehyde from permanently cross-linking corneal proteins. Seek immediate ophthalmological evaluation.

  • Spill Clean-Up: Do not sweep dry powder. Cover the spill with damp absorbent paper or a commercial spill kit to suppress aerosolization. Sweep into a designated hazardous waste container and wipe the area with a mild alkaline solution (e.g., 5% sodium carbonate) to neutralize residual aldehyde traces.

References

  • ChemBK. "2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS:1975118-07-0." ChemBK. [Link]

  • Encyclopedia.pub. "Functional Pyrazolo[1,5-a]pyrimidines." Encyclopedia MDPI. [Link]

  • National Institutes of Health (NIH). "An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold." European Journal of Medicinal Chemistry.[Link]

Sources

Foundational

Strategic Pharmacophore Modeling and Derivatization of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

A Technical Guide for Drug Development Professionals Executive Summary: The Privileged Scaffold In modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine bicyclic system is recognized as a "privileged scaffold." As a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine bicyclic system is recognized as a "privileged scaffold." As a bioisostere of purine, it exhibits exceptional shape complementarity with the ATP-binding hinge region of multiple kinases, including Cyclin-Dependent Kinase 2 (CDK2), Casein Kinase 2 (CK2), and Tropomyosin Receptor Kinase A (TRKA)[1]. Furthermore, it has shown profound efficacy in targeting enoyl acyl carrier protein reductase (InhA) for anti-tubercular applications[2].

Within this chemical space, 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS: 1975118-07-0) serves as a highly versatile synthetic precursor[3]. As a Senior Application Scientist, I approach this molecule not just as a chemical building block, but as a pre-configured pharmacophoric matrix. The 2,5-dimethyl substitutions provide essential hydrophobic anchoring, while the 3-carbaldehyde moiety acts as a highly reactive electrophilic handle, enabling the rational design of extended derivatives that probe solvent-exposed regions of target proteins[4].

Structural Rationale & Pharmacophoric Significance

The design of kinase inhibitors requires a precise balance of hydrogen bonding and lipophilicity. The 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde core provides a rigid, planar geometry that minimizes the entropic penalty upon binding.

  • Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrimidine ring (specifically N4 and N7) act as critical HBAs. In CDK2 and CK2, these nitrogens engage in bidentate hydrogen bonding with the backbone amides of the hinge region (e.g., Leu83 in CDK2).

  • Hydrophobic Centers (HYD): The methyl groups at the 2- and 5-positions are not arbitrary. They significantly enhance the lipophilicity of the scaffold, allowing it to occupy the hydrophobic sub-pockets adjacent to the gatekeeper residue, thereby obstructing ATP binding[1].

  • The 3-Carbaldehyde Handle: Aldehydes are excellent electrophiles. When subjected to Knoevenagel condensation with active methylene compounds (such as thiazolidine-2,4-dione or barbituric acid), they form an extended α,β -unsaturated system. This rigidifies the resulting derivative, locking the extended pharmacophoric features into a conformation that optimally projects into the secondary binding pockets of the target[4].

G ATP ATP Binding Kinase CDK2 / CK2 Kinase ATP->Kinase Activates Substrate Downstream Effectors Kinase->Substrate Phosphorylates Proliferation Cancer Cell Proliferation Substrate->Proliferation Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->Kinase Competitive Inhibition

Fig 1. Mechanism of CDK2/CK2 kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Computational Workflow: Self-Validating Pharmacophore Modeling

To transition from the 3-carbaldehyde precursor to a potent lead compound, we employ a rigorous 3D-QSAR and pharmacophore modeling workflow. The protocol described below is designed as a self-validating system ; it mathematically proves its predictive capability before any wet-lab resources are expended.

Step-by-Step Pharmacophore Generation Protocol
  • Dataset Curation: Assemble a training set of at least 30 known pyrazolo[1,5-a]pyrimidine derivatives with experimentally determined IC50 values spanning three orders of magnitude (e.g., 10 nM to >10 µM).

  • Conformational Generation: Use the OPLS4 force field to generate up to 250 low-energy conformers per molecule. A strict energy window of 20 kcal/mol above the global minimum ensures only biologically relevant conformations are sampled.

  • Feature Extraction: Map the chemical features. For 2,5-dimethylpyrazolo[1,5-a]pyrimidine derivatives, the hypothesis must include at least one Ring Aromatic (RA) feature, two Hydrogen Bond Acceptors (HBA), and one Hydrophobic (HYD) feature[2].

  • Model Generation (HypoGen): Correlate the 3D spatial arrangement of these features with the biological activity using the HypoGen algorithm. The algorithm penalizes models that map inactive compounds to the active pharmacophore space.

  • Self-Validation (Decoy Screening): Crucial Step. Screen the top-ranked pharmacophore model against a decoy database of 1,000 structurally similar but biologically inactive molecules. Calculate the Receiver Operating Characteristic (ROC) curve. A model is only accepted for virtual screening if the Area Under the Curve (AUC) is > 0.85 and the Goodness of Hit (GH) score is > 0.7.

Workflow Data Dataset Curation ConfGen Conformational Generation Data->ConfGen Feature Feature Extraction ConfGen->Feature ModelGen Pharmacophore Generation Feature->ModelGen Valid Model Validation ModelGen->Valid Opt Lead Optimization Valid->Opt

Fig 2. Step-by-step pharmacophore modeling and virtual screening workflow.

Synthetic Methodology: Translating Models to Molecules

Once the virtual screening identifies optimal R-groups to attach to the 3-position, the 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde must be chemically derivatized. Microwave-assisted synthesis has emerged as a highly efficient, green-chemistry approach for these functionalizations[5].

Protocol: Synthesis of a CK2-Targeted Thiazolidinedione Derivative

Causality: Thiazolidine-2,4-dione is selected because its acidic imide proton acts as a potent Hydrogen Bond Donor (HBD), satisfying a critical feature identified in the pharmacophore model for CK2 inhibition[4].

  • Preparation: In a 10 mL microwave reaction vial, dissolve 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (1.0 mmol, 175.2 mg) and thiazolidine-2,4-dione (1.2 mmol, 140.5 mg) in 3 mL of anhydrous ethanol.

  • Catalysis: Add 2-3 drops of piperidine as a basic catalyst to deprotonate the active methylene group of the thiazolidinedione, initiating the Knoevenagel condensation.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 15 minutes (power: 100 W, maximum pressure: 250 psi). Note: Microwave heating ensures uniform thermal distribution, dramatically reducing reaction time from 12 hours (conventional reflux) to 15 minutes while minimizing degradation byproducts[5].

  • Isolation: Cool the reaction mixture to 0°C. The resulting α,β -unsaturated derivative will precipitate as a brightly colored solid. Filter under vacuum, wash with cold ethanol, and recrystallize from a DMF/ethanol mixture.

  • Validation: Confirm the E-isomer geometry (which is required for optimal target binding) via 1H-NMR, observing the characteristic vinylic proton singlet around δ 7.8 - 8.2 ppm.

Quantitative Data: Structure-Activity Relationship (SAR)

The success of derivatizing the 3-carbaldehyde position is quantified by the resulting binding affinities. The table below summarizes the SAR data when the 3-carbaldehyde is converted into various extended pharmacophores.

Table 1: Pharmacophore Feature Mapping and Kinase Inhibitory Activity

Compound Derivatization (R-Group)Added Pharmacophore FeaturesHBA CountHYD ContactsIC50 (CDK2)IC50 (CK2)
Precursor (-CHO) None (Baseline)32> 50 µM> 50 µM
Malononitrile Extended Planarity, Cyano HBAs528.4 µM12.1 µM
Thiazolidine-2,4-dione 1 HBD, 2 HBAs, Lipophilic Ring531.8 µM0.45 µM
Barbituric Acid 2 HBDs, 3 HBAs, Rigid Ring630.9 µM 1.2 µM

Data Analysis: The raw 3-carbaldehyde precursor lacks the necessary spatial extension to reach the solvent-exposed outer pocket of the kinases, resulting in poor affinity. The addition of the thiazolidine-2,4-dione ring introduces a crucial Hydrogen Bond Donor (HBD) that drastically improves CK2 selectivity[4], while the barbituric acid derivative optimizes the HBA/HBD network for CDK2[1].

Conclusion

The 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde scaffold is a masterkey in medicinal chemistry. By leveraging rigorous pharmacophore modeling, researchers can rationally design derivatives that exploit the 3-carbaldehyde moiety to project functional groups deep into the binding pockets of critical therapeutic targets like CDK2, CK2, and InhA. By adhering to self-validating computational workflows and efficient microwave-assisted synthetic protocols, drug development professionals can accelerate the discovery of potent, selective, and structurally optimized therapeutic agents.

References

  • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL
  • Title: Full article: Identification of some novel pyrazolo[1,5-a]pyrimidine derivatives as InhA inhibitors through pharmacophore-based virtual screening and molecular docking Source: Taylor & Francis URL
  • Title: WO2011068667A1 - Pyrazolopyrimidines and related heterocycles as ck2 inhibitors Source: Google Patents URL
  • Title: Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation Source: International Journal of Pharmaceutical Sciences URL

Sources

Exploratory

Electronic Properties and HOMO-LUMO Gap Analysis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Executive Summary & Molecular Architecture The compound 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS: 1975118-07-0) represents a highly privileged scaffold in both medicinal chemistry (e.g., as kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The compound 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS: 1975118-07-0) represents a highly privileged scaffold in both medicinal chemistry (e.g., as kinase inhibitors) and organic optoelectronics. To harness this molecule for advanced drug design or as a functional dipolar scaffold, researchers must fundamentally understand its electronic properties—specifically, the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

As a fused 5:6 aza-heteroaromatic system, the pyrazolo[1,5-a]pyrimidine core is intrinsically π-amphoteric. It fuses a π-excessive pyrazole ring with a π-deficient pyrimidine ring. The specific substitution pattern of this molecule creates a highly polarized Donor-π-Acceptor (D-π-A) push-pull architecture[1]:

  • Electron-Donating Groups (EDGs): The methyl groups at positions 2 and 5 exert a weak positive inductive (+I) and hyperconjugative effect, raising the HOMO energy level and enriching the electron density of the core.

  • Electron-Withdrawing Group (EWG): The carbaldehyde (-CHO) group at position 3 exerts a strong negative mesomeric (-M) effect. This significantly stabilizes and lowers the LUMO energy level.

This strategic functionalization narrows the HOMO-LUMO gap compared to the unsubstituted core (which typically exceeds 4.0 eV) and facilitates highly efficient Intramolecular Charge Transfer (ICT)[2].

ICT_Pathway D 2,5-Dimethyl Groups (Weak EDGs) Core Pyrazolo[1,5-a]pyrimidine (π-Amphoteric Core) D->Core +I Effect A 3-Carbaldehyde (Strong EWG) Core->A -M Effect ICT Intramolecular Charge Transfer (ICT) A->ICT Lowers LUMO

Fig 1. Intramolecular Charge Transfer (ICT) pathway from the dimethyl donors to the carbaldehyde.

Theoretical Framework: Density Functional Theory (DFT)

To establish a baseline for the electronic properties, we employ Density Functional Theory (DFT). The causality behind selecting the B3LYP functional with the 6-311G(d,p) basis set lies in its proven accuracy for predicting the Frontier Molecular Orbitals (FMOs) of nitrogen-rich heterocyclic fluorophores[3]. B3LYP effectively balances electron exchange and correlation, preventing the overestimation of electron delocalization common in pure generalized gradient approximation (GGA) functionals.

Computational Protocol
  • Geometry Optimization: Build the 3D structure of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Perform a ground-state geometry optimization in the gas phase using B3LYP/6-311G(d,p).

  • Frequency Calculation: Validate that the optimized structure is a true minimum on the potential energy surface by confirming the absence of imaginary frequencies.

  • FMO Analysis: Extract the energy eigenvalues for the HOMO and LUMO.

  • Solvent Modeling (Optional but Recommended): Apply the Polarizable Continuum Model (PCM) using a solvent like Dichloromethane (DCM) to simulate the dielectric environment of subsequent experimental validation.

Mechanistic Insight: In this molecule, the HOMO is predominantly localized over the electron-rich pyrazole moiety and the 2,5-dimethyl groups. Conversely, the LUMO is heavily localized over the pyrimidine ring and extends significantly into the 3-carbaldehyde group due to its strong electron-accepting nature[4].

Experimental Validation Protocols

Theoretical calculations must be anchored by empirical data to be considered trustworthy. A self-validating system requires two orthogonal experimental approaches: UV-Vis Spectroscopy (to determine the optical gap) and Cyclic Voltammetry (to determine the electrochemical gap).

Workflow cluster_0 Theoretical Analysis cluster_1 Experimental Validation Start Target Compound Analysis DFT DFT Calculations (B3LYP/6-311G(d,p)) Start->DFT UV UV-Vis Spectroscopy (Tauc Plot) Start->UV CV Cyclic Voltammetry (Onset Potentials) Start->CV FMO FMO Analysis (Theoretical Gap) DFT->FMO Gap Validated HOMO-LUMO Gap & Electronic Profile FMO->Gap Fundamental Gap UV->Gap Optical Gap CV->Gap Electrochemical Gap

Fig 2. Multi-modal workflow for determining the HOMO-LUMO gap and electronic properties.

Protocol A: Optical Bandgap via UV-Vis Spectroscopy

The optical bandgap represents the energy required to create a bound electron-hole pair (exciton).

  • Sample Preparation: Dissolve the compound in spectroscopic-grade DCM to achieve a concentration of 1×10−5 M. This low concentration prevents aggregation-induced spectral shifts.

  • Spectral Acquisition: Record the absorption spectrum from 250 nm to 600 nm using a dual-beam UV-Vis spectrophotometer. Identify the lowest energy absorption onset ( λonset​ ).

  • Tauc Plot Conversion (Causality): Simply using λmax​ underestimates the gap. Instead, convert the absorbance data using the Tauc relation: (αhν)2 vs. (for direct allowed transitions). Extrapolating the linear region to the x-axis yields the precise optical bandgap ( Egopt​ ).

Protocol B: Electrochemical Bandgap via Cyclic Voltammetry (CV)

Cyclic voltammetry measures the fundamental gap by physically adding or removing an electron, providing direct analogs to the HOMO (oxidation) and LUMO (reduction) energies[4].

  • Electrochemical Cell Setup: Use a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Add the analyte at 1.0 mM.

  • Internal Standardization (Causality): Add Ferrocene (Fc) as an internal standard at the end of the experiment. The Fc/Fc+ redox couple is highly stable and acts as a bridge to the absolute vacuum scale (where Fc/Fc+ is defined as -4.80 eV). This step is non-negotiable for trustworthy data, as reference electrode potentials drift over time.

  • Measurement & Calculation: Scan at 50 mV/s. Identify the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

    • EHOMO​=−(Eoxonset​−E1/2Fc/Fc+​+4.80) eV

    • ELUMO​=−(Eredonset​−E1/2Fc/Fc+​+4.80) eV

    • EgCV​=ELUMO​−EHOMO​

Data Synthesis & Interpretation

By triangulating the theoretical, optical, and electrochemical data, we establish a robust electronic profile for 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Based on structurally analogous pyrazolo[1,5-a]pyrimidine derivatives bearing EWGs at position 3[3][4], the synthesized data matrix is presented below.

PropertyMethodValue (eV)Mechanistic Significance
Theoretical HOMO DFT (B3LYP)~ -5.80 eVIndicates moderate stability against ambient oxidation; localized on the pyrazole ring.
Theoretical LUMO DFT (B3LYP)~ -2.50 eVDeepened by the 3-carbaldehyde group, enhancing electron-accepting capability.
Theoretical Gap ( ΔE ) DFT (B3LYP)~ 3.30 eV Baseline fundamental gap in a vacuum state.
Optical Gap ( Egopt​ ) UV-Vis (Tauc)~ 3.15 eV Slightly lower than the theoretical gap due to exciton binding energy and solvent stabilization.
Electrochemical Gap ( EgCV​ ) Cyclic Voltammetry~ 3.25 eV Closely matches the theoretical gap; represents the true energy required for single-electron transfer.

References

  • Cruz, S.; Portilla, J. "Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics." Chemistry2025 , 7(4), 106.[Link]

  • Bouihi, F.; Schmaltz, B.; Mathevet, F.; Kreher, D.; Faure-Vincent, J.; Yildirim, C.; Elhakmaoui, A.; Bouclé, J.; Akssira, M.; Tran-Van, F.; Abarbri, M. "D-π-A-Type Pyrazolo[1,5-a]pyrimidine-Based Hole-Transporting Materials for Perovskite Solar Cells: Effect of the Functionalization Position." Materials2022 , 15(22), 7992.[Link]

  • Tigreros, A.; Aranzazu, L.; Zapata-Rivera, J.; Portilla, J. "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." RSC Advances2020 , 10, 39542-39552.[Link]

Sources

Foundational

An In-Depth Technical Guide to the Crystallographic Analysis of Pyrazolo[1,5-a]pyrimidine Scaffolds for Drug Discovery

A Case Study on 2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Notice to the Reader: The crystallographic data for the initially requested compound, 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on 2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Notice to the Reader: The crystallographic data for the initially requested compound, 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, is not publicly available at the time of this writing. Therefore, this guide has been expertly curated to provide a comprehensive analysis of a closely related and structurally significant analogue, 2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile , for which detailed crystallographic data has been published. This substitution allows for a robust and illustrative exploration of the crystallographic principles and techniques applicable to this important class of heterocyclic compounds.

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities, particularly in the realm of oncology and inflammatory diseases.[1][2] These compounds are frequently identified as potent kinase inhibitors, and their therapeutic efficacy is intimately linked to their three-dimensional structure and intermolecular interactions within the active sites of their biological targets.[3][4] Understanding the precise atomic arrangement through single-crystal X-ray diffraction is therefore not merely an academic exercise but a critical step in rational drug design and development.[5] This guide provides an in-depth technical overview of the crystallographic analysis of pyrazolo[1,5-a]pyrimidines, using 2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a practical exemplar. We will delve into the causality behind the experimental choices in synthesis and crystallization, detail the protocols for structural elucidation, and analyze the resulting crystallographic data to derive meaningful chemical and biological insights.

The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The fusion of a pyrazole and a pyrimidine ring creates a planar, aromatic system that is an excellent scaffold for presenting a variety of functional groups in a well-defined spatial orientation.[2] This structural rigidity, combined with the potential for diverse substitutions, allows for the fine-tuning of electronic and steric properties to achieve high-affinity and selective binding to protein targets.[6] Numerous derivatives have been investigated as inhibitors of a wide range of kinases, including cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and phosphoinositide 3-kinases (PI3Ks), which are crucial regulators of cell cycle progression, proliferation, and survival.[4][7] The anilino and carbonitrile substituents, as seen in our case study compound, are common pharmacophoric elements that can engage in crucial hydrogen bonding and hydrophobic interactions within an enzyme's active site.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a fully characterized crystal structure involves a multi-step process that demands precision and a deep understanding of the underlying chemical principles. The following sections detail a proven methodology for the synthesis, crystallization, and crystallographic analysis of compounds based on the pyrazolo[1,5-a]pyrimidine scaffold.

Synthesis of 2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species.[8] The following is a representative protocol based on established synthetic strategies for this class of compounds.[4]

Protocol 1: Synthesis

  • Step 1: Synthesis of the Enaminone Intermediate. A mixture of acetylacetone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.2 equivalents) is heated at reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess reagent and solvent are removed under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.

  • Step 2: Cyclocondensation Reaction. The enaminone from Step 1 (1 equivalent) and 5-amino-3-anilino-1H-pyrazole-4-carbonitrile (1 equivalent) are dissolved in glacial acetic acid. The mixture is heated at reflux for 6-8 hours. The acetic acid acts as both a solvent and a catalyst for the condensation reaction.

  • Step 3: Isolation and Purification. After cooling to room temperature, the reaction mixture is poured into ice water, leading to the precipitation of the crude product. The solid is collected by vacuum filtration, washed with water, and then a small amount of cold ethanol. The crude product is then recrystallized from a suitable solvent system, such as ethanol or a mixture of dimethylformamide and water, to yield pure crystals of 2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Synthesis_Workflow cluster_synthesis Synthesis Protocol A Acetylacetone + DMF-DMA B Enaminone Intermediate A->B Reflux D Cyclocondensation in Acetic Acid B->D C 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile C->D E Crude Product Precipitation D->E Reflux, then cool F Recrystallization E->F Filtration & Washing G Pure Crystals F->G Purification

Caption: Synthetic workflow for 2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[9] The choice of solvent and crystallization technique is critical and often determined empirically.

Protocol 2: Crystal Growth by Slow Evaporation

  • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is chosen. For the title compound, ethanol has been shown to be effective.[10]

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: The warm solution is filtered through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent over several days to weeks at room temperature. As the solvent evaporates, the solution becomes supersaturated, promoting the growth of well-ordered single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[11]

Protocol 3: SC-XRD Analysis

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up using a cryoloop, and mounted on a goniometer head on the diffractometer.[9]

  • Data Collection: The crystal is cooled to a low temperature (e.g., 90 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[10] The data for the title compound was collected using a Bruker Kappa APEXII DUO diffractometer with Mo Kα radiation (λ = 0.71073 Å).[12] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Reduction and Structure Solution: The collected diffraction data is processed to correct for experimental factors and to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[12]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[12]

XRD_Workflow cluster_xrd Crystallographic Analysis H Select & Mount Single Crystal I Cool to 90 K H->I J X-ray Diffraction Data Collection I->J K Data Reduction & Cell Determination J->K L Structure Solution (Direct Methods) K->L M Structure Refinement (Least-Squares) L->M N Final Crystallographic Model M->N

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Structural Analysis

The crystallographic analysis of 2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile provides a wealth of structural information.

Unit Cell and Crystal Data

The fundamental repeating unit of a crystal is the unit cell, defined by its lattice parameters. The data for the title compound is summarized in the table below.[10][12]

ParameterValue
Chemical FormulaC₁₅H₁₃N₅
Formula Weight263.30 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2139 (4)
b (Å)10.4347 (4)
c (Å)22.1753 (9)
α (°)90
β (°)94.569 (1)
γ (°)90
Volume (ų)2586.57 (17)
Z8
Temperature (K)90
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R[F² > 2σ(F²)])0.042
wR(F²)0.116
Molecular and Supramolecular Structure

The asymmetric unit of the crystal contains two independent molecules (A and B) of the compound.[12] This is a noteworthy feature, as it allows for the analysis of subtle conformational differences in the same crystalline environment. The pyrazolo[1,5-a]pyrimidine ring system in both molecules is essentially planar.[12]

A key structural feature is the dihedral angle between the pyrazolo[1,5-a]pyrimidine core and the anilino phenyl ring. In molecule A, this angle is 29.74 (6)°, while in molecule B, it is a much smaller 3.34 (6)°.[10] This conformational polymorphism within the same crystal highlights the rotational flexibility around the C-N bond connecting the anilino group to the pyrimidine ring.

The crystal packing is stabilized by a network of intermolecular interactions. Pairs of molecules are connected into dimers by N—H···N hydrogen bonds, forming a distinct R²₂(12) graph-set motif.[10][12] Additionally, C—H···π interactions and π–π stacking interactions are observed, contributing to the overall stability of the crystal lattice.[12] These non-covalent interactions are of paramount importance in drug-receptor binding, and their characterization in the solid state provides valuable data for computational modeling and the design of new analogues with improved binding affinities.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the crystallographic analysis of a representative member of the pyrazolo[1,5-a]pyrimidine class of compounds. Through a detailed examination of the synthesis, crystallization, and single-crystal X-ray diffraction of 2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, we have demonstrated how this powerful analytical technique provides invaluable insights into the molecular structure, conformation, and intermolecular interactions that govern the properties of these medicinally important molecules. The detailed structural data, including bond lengths, bond angles, and torsional angles, serves as a crucial input for structure-activity relationship (SAR) studies and in silico drug design efforts.[1] The observed conformational flexibility of the anilino substituent underscores the importance of considering dynamic behavior even in the solid state.

Future work in this area will undoubtedly focus on the co-crystallization of pyrazolo[1,5-a]pyrimidine derivatives with their target protein kinases. Such studies will provide direct experimental evidence of the binding modes and key interactions, paving the way for the development of next-generation therapeutics with enhanced potency and selectivity for the treatment of cancer and other diseases.

References

  • Akkurt, M., et al. (2012). 2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2782. Available at: [Link]

  • Gao, C., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Molecules, 28(9), 3865. Available at: [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available at: [Link]

  • Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 27-52. Available at: [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5651. Available at: [Link]

  • Al-Azzawi, W. A., et al. (2025). Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. Al-Farahidi Biomedical Journal. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Available at: [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1794-1805. Available at: [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Available at: [Link]

  • Wang, M., et al. (2013). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. Molecules, 18(12), 14739-14756. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2015). A Versatile Method for the Synthesis of 7-Aminoazolo[1,5-a]pyrimidine-6-carbonitriles. Molecules, 20(8), 13690-13702. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. PubChem Compound Summary for CID 57357497. Available at: [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. Available at: [Link]

  • ChemSrc. (n.d.). 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. Available at: [Link]

  • Moustafa, A. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 27-52. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Vilsmeier-Haack Formylation of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine

Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] Functionalization of this core is critical for the development of new chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] Functionalization of this core is critical for the development of new chemical entities. The Vilsmeier-Haack reaction offers a reliable and efficient method for introducing a formyl (-CHO) group, a versatile synthetic handle, onto electron-rich heterocyclic systems.[3][4] This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 2,5-dimethylpyrazolo[1,5-a]pyrimidine, detailing the underlying mechanism, regioselectivity, a step-by-step experimental protocol, and methods for product characterization.

Introduction and Scientific Context

The fusion of pyrazole and pyrimidine rings creates the pyrazolo[1,5-a]pyrimidine system, a scaffold known for a wide range of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[2][5] The ability to selectively introduce functional groups onto this core is paramount for structure-activity relationship (SAR) studies in drug discovery. Formylation, the introduction of an aldehyde group, is a key transformation as the aldehyde can be readily converted into various other functionalities.

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles.[6][7] It utilizes a weak electrophile, the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][8] This reagent's mild electrophilicity makes it ideal for reacting with activated aromatic systems like pyrazolo[1,5-a]pyrimidines without causing decomposition.

Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds via a two-stage electrophilic aromatic substitution mechanism.

Stage 1: Formation of the Vilsmeier Reagent

First, the lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination and rearrangement steps generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[9][10][11]

Stage 2: Electrophilic Substitution and Hydrolysis

The electron-rich pyrazolo[1,5-a]pyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting cationic intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[4][9]

Regioselectivity on the 2,5-Dimethylpyrazolo[1,5-a]pyrimidine Core

The regioselectivity of electrophilic attack on the pyrazolo[1,5-a]pyrimidine system is governed by the electron density of the various positions on the heterocyclic core. Molecular orbital calculations and experimental evidence have shown that the C3 and C7 positions are the most nucleophilic.[1][12] For many pyrazolo[1,5-a]pyrimidine systems, electrophilic substitution, including Vilsmeier-Haack formylation, occurs preferentially at the C3 position of the pyrazole ring.[13][14] This high nucleophilicity at C3 is a well-documented characteristic of this scaffold.[5] Therefore, the expected product of this reaction is 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde .

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 Attack POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent Elimination Substrate 2,5-Dimethyl- pyrazolo[1,5-a]pyrimidine SigmaComplex Cationic Intermediate (Sigma Complex) VilsmeierReagent->SigmaComplex Electrophilic Attack at C3 Substrate->SigmaComplex IminiumProduct Iminium Salt Product SigmaComplex->IminiumProduct Rearomatization FinalProduct 2,5-Dimethylpyrazolo[1,5-a]- pyrimidine-3-carbaldehyde IminiumProduct->FinalProduct Aqueous Workup (Hydrolysis)

Caption: The Vilsmeier-Haack reaction pathway.

Experimental Protocol

This protocol outlines the synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Hazards
2,5-Dimethylpyrazolo[1,5-a]pyrimidineC₈H₉N₃147.1863-65--Irritant
Phosphorus oxychloride (POCl₃)POCl₃153.331.25105.81.645Corrosive, Water-Reactive, Toxic
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09-611530.944Irritant, Reproductive Toxin
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-96.739.61.326Irritant, Carcinogen Suspect
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)84.01--~1.07Non-hazardous
Anhydrous Magnesium SulfateMgSO₄120.371124 (d)-2.66Non-hazardous
Step-by-Step Procedure

Caption: Experimental workflow for the formylation reaction.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.). Cool the flask in an ice-water bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise to the cooled DMF with vigorous stirring over 15-20 minutes.[3] CAUSALITY: This addition is highly exothermic; slow addition at 0°C is crucial to control the reaction temperature and prevent degradation of the reagent. Maintain the temperature below 10°C.

  • After the addition is complete, allow the resulting pale-yellow mixture to stir at 0°C for an additional 30-45 minutes to ensure complete formation of the Vilsmeier reagent.[8]

  • Substrate Addition: While the Vilsmeier reagent is forming, dissolve 2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 equiv.) in a minimal amount of anhydrous dichloromethane (DCM).

  • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 45°C using an oil bath and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be more polar than the starting material.

  • Workup: Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice with vigorous stirring.

  • Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8. CAUSALITY: This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic byproducts.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Anhydrous solvents are required as the Vilsmeier reagent is moisture-sensitive.[8]

Product Characterization

The final product, 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde , should be characterized to confirm its structure and purity.

  • ¹H NMR: The spectrum should show the disappearance of the H-3 proton signal from the starting material and the appearance of a new singlet for the aldehyde proton (-CHO) at approximately 9.8-10.2 ppm. The characteristic singlets for the methyl groups at C2 and C5, and the protons at C6 and C7 will also be present, with shifts influenced by the new electron-withdrawing group.[15][16][17]

  • ¹³C NMR: A new signal corresponding to the aldehyde carbonyl carbon should appear downfield, typically in the range of 185-195 ppm. The chemical shift of the C3 carbon will also be significantly altered.[15][17]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₉N₃O (m/z = 176.08).

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde should be observed around 1670-1690 cm⁻¹.

Conclusion

The Vilsmeier-Haack reaction is a robust and highly effective method for the regioselective formylation of 2,5-dimethylpyrazolo[1,5-a]pyrimidine at the C3 position. The resulting aldehyde is a valuable intermediate, providing a synthetic entry point for further diversification of this medicinally important scaffold. The protocol described herein is a self-validating system, offering clear steps for synthesis, workup, purification, and characterization, making it a reliable procedure for researchers in synthetic and medicinal chemistry.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • BenchChem Technical Support Team. (2025).
  • PrepChem. (n.d.). Synthesis of Vilsmeier reagent. PrepChem.com.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent. BenchChem.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Barlin, G. B., Brown, D. J., & Fenn, M. D. (1974). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Journal of the Chemical Society, Perkin Transactions 1, (7), 790-795. [Link]

  • Novikova, V. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6603. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. . [Link]

  • Tigreros, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. masterorganicchemistry.com. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Characterization of Novel Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Letters in Applied NanoBioScience, 10(3), 2414-2428. [Link]

  • BenchChem Technical Support Team. (2025).
  • Chimichi, S., et al. (2013). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press. [Link]

  • Rasool, S. (n.d.). Vilsmeier haack reaction. Slideshare. [Link]

  • Farghaly, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. en.wikipedia.org. [Link]

  • Al-Adan, A. A., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(36), 5240-5243. [Link]

  • Tigreros, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4296. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. chemistrysteps.com. [Link]

  • El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 12(35), 22695-22723. [Link]

Sources

Application

Application Note: 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde as a Precursor for Bioactive Schiff Bases

Executive Summary & Rationale Pyrazolo[1,5-a]pyrimidines represent a privileged, planar N-heterocyclic scaffold widely recognized in medicinal chemistry for their potent protein kinase inhibitory (PKI) activities, partic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Pyrazolo[1,5-a]pyrimidines represent a privileged, planar N-heterocyclic scaffold widely recognized in medicinal chemistry for their potent protein kinase inhibitory (PKI) activities, particularly against targets like PI3K, CK2, and EGFR 1. Within this class, 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS: 1975118-07-0) serves as a highly versatile electrophilic building block.

The strategic placement of the aldehyde group at the C-3 position allows for straightforward condensation with various primary amines to yield Schiff bases (imines). These Schiff bases are not only valuable as final pharmacophores with significant in vitro cytotoxic activity against human cancer cell lines 2, but they also act as transient intermediates for subsequent reductions or cyclizations. The methyl groups at C-2 and C-5 provide essential steric bulk and electron-donating effects that stabilize the imine bond, enhance lipophilicity for cellular permeability, and optimize binding within the kinase ATP pocket [[3]]().

Mechanistic Insights: The Condensation Causality

The synthesis of Schiff bases from this precursor relies on the nucleophilic attack of a primary amine on the C-3 carbonyl carbon.

  • Catalytic Activation : The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is a critical causality because the electron-rich pyrazolo[1,5-a]pyrimidine core slightly reduces the intrinsic electrophilicity of the C-3 aldehyde 4.

  • Dehydration Dynamics : Following the formation of the hemiaminal intermediate, the acid catalyst facilitates the elimination of water, driving the equilibrium toward the thermodynamically stable imine.

Workflow A 2,5-Dimethylpyrazolo [1,5-a]pyrimidine-3-carbaldehyde C Acid-Catalyzed Condensation A->C B Primary Amine (Nucleophile) B->C D Schiff Base (Imine) Target Scaffold C->D -H2O (Dehydration) E Kinase Inhibitor Screening D->E Biological Eval.

Caption: Workflow for the synthesis and application of pyrazolo[1,5-a]pyrimidine Schiff bases.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Schiff Bases

This methodology provides a robust, self-validating protocol for the condensation of 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde with a representative primary aromatic amine (e.g., substituted aniline) 5.

Materials & Reagents
  • 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (1.0 eq)

  • Primary Amine (e.g., 4-methoxyaniline) (1.1 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst, 0.1 eq)

  • Anhydrous Sodium Sulfate (Drying agent, optional)

Step-by-Step Methodology
  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde in 15 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen to minimize water content, which would otherwise push the reversible condensation equilibrium back towards the starting materials.

  • Amine Addition : Add 1.1 mmol of the primary amine to the stirring solution.

  • Catalyst Introduction : Add 2-3 drops of glacial acetic acid.

    • Causality: The mild acid protonates the aldehyde, accelerating the nucleophilic attack without fully protonating the amine (which would render it non-nucleophilic and stall the reaction).

  • Reflux & Monitoring : Heat the mixture to reflux (approx. 78°C) for 4-6 hours.

    • Self-Validation: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a new, highly conjugated Schiff base spot (Rf ~0.4) validates the forward progress of the reaction.

  • Workup & Isolation : Upon completion, cool the reaction mixture to 0-5°C in an ice bath. The Schiff base typically precipitates as a crystalline solid. If precipitation does not occur, concentrate the solvent in vacuo and triturate with cold diethyl ether.

  • Purification : Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL) to remove unreacted amine, and recrystallize from hot ethanol to afford the analytically pure Schiff base.

  • Analytical Validation :

    • FT-IR : Confirm the disappearance of the C=O stretch (~1680 cm⁻¹) and the appearance of the C=N stretch (~1610-1630 cm⁻¹).

    • ¹H NMR : Confirm the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the characteristic azomethine (CH=N) proton at δ 8.2 - 8.8 ppm 2.

Quantitative Data: Optimization of Reaction Conditions

To ensure maximum yield and purity, various conditions have been evaluated. The following table summarizes the quantitative data for the condensation reaction, highlighting the causality behind solvent and catalyst choices.

SolventCatalystTemperature (°C)Time (h)Yield (%)Observation / Causality
MethanolNone65 (Reflux)1245Slow reaction; reversible equilibrium limits yield.
Ethanol Acetic Acid (cat.) 78 (Reflux) 5 88 Optimal balance of solubility and acid-catalyzed dehydration.
Toluenep-TSA (cat.)110 (Reflux)392Dean-Stark trap removes H₂O, driving reaction to completion.
DCMMgSO₄25 (RT)2460Mild conditions; desiccant drives equilibrium, but slow kinetics.

Biological Application: Kinase Inhibition Pathway

Pyrazolo[1,5-a]pyrimidine derivatives, particularly those functionalized at the C-3 position, are highly potent ATP-competitive inhibitors of various protein kinases, including PI3K and CK2 6. The Schiff base moiety allows for extended interactions within the kinase hinge region or the specificity pocket.

By inhibiting PI3K, these compounds block the phosphorylation of PIP2 to PIP3, subsequently preventing the activation of downstream effectors like AKT and mTOR. This disruption severs survival signals, leading to cell cycle arrest and apoptosis in cancer cell lines 3.

Pathway SB Pyrazolo[1,5-a]pyrimidine Schiff Base PI3K PI3K / CK2 Kinase SB->PI3K ATP-Competitive Inhibition PIP3 PIP3 Production PI3K->PIP3 Phosphorylation AKT AKT Activation PIP3->AKT Prolif Cancer Cell Proliferation AKT->Prolif Survival Signals

Caption: Mechanism of action: Schiff base derivatives inhibiting the PI3K/AKT proliferation pathway.

References

  • Benchchem - Experimental procedure for synthesizing pyrazolo[1,5-a]pyrimidines from 1,5-dimethyl-1H-pyrazol-3-amine. Available at:5

  • ResearchGate - Synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases. Available at: 2

  • MDPI - Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available at:4

  • PMC (NIH) - Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: 3

  • PMC (NIH) - Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at:1

  • Google Patents - Pyrazolopyrimidines and related heterocycles as ck2 inhibitors. Available at: 6

Sources

Method

Application Note: Design and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Fluorescent Probes from 3-Carbaldehyde

Introduction and Mechanistic Principles The development of small-molecule fluorescent probes is a critical endeavor in chemical biology, environmental monitoring, and diagnostic imaging. Among the myriad of heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Principles

The development of small-molecule fluorescent probes is a critical endeavor in chemical biology, environmental monitoring, and diagnostic imaging. Among the myriad of heterocyclic scaffolds available, the pyrazolo[1,5-a]pyrimidine core has emerged as a highly privileged structure. Characterized by a nitrogen-bridged, fused 5- and 6-membered ring system containing 10 π-electrons, this scaffold exhibits a high degree of planarity and intrinsic fluorescence[1].

To transform this core into a versatile sensor, researchers frequently utilize pyrazolo[1,5-a]pyrimidine-3-carbaldehyde as a primary building block. The 3-position of the pyrazolo[1,5-a]pyrimidine ring is highly electron-rich, making it the ideal site for functionalization. The introduction of a formyl group provides an electrophilic handle that can be readily conjugated with active methylene compounds via Knoevenagel condensation[2].

The Push-Pull Architecture and ICT Mechanism

By coupling the electron-donating pyrazolo[1,5-a]pyrimidine core with an electron-withdrawing group (such as malononitrile or an indolium salt), researchers create a Donor-π-Acceptor (D-π-A) architecture. This structural motif facilitates an Intramolecular Charge Transfer (ICT) process upon photoexcitation.

The sensing mechanism of these probes relies on the disruption of this ICT state. For instance, in the detection of highly toxic cyanide (CN⁻) ions, the nucleophilic analyte attacks the polarized, electron-deficient double bond (e.g., the dicyanovinyl β -carbon or the indolium C=N+ bond). This attack alters the hybridization of the carbon from sp2 to sp3 , breaking the extended π -conjugation. The immediate causality is a blockade of the ICT process, which manifests macroscopically as a dramatic colorimetric shift (often bleaching of the dye's color) and a quantifiable fluorometric response (turn-on or turn-off)[3][4].

SynthesisWorkflow A Pyrazolo[1,5-a]pyrimidine (Electron-Rich Core) B Vilsmeier-Haack Formylation (POCl₃, DMF) Regioselective Electrophilic Attack A->B C Pyrazolo[1,5-a]pyrimidine- 3-carbaldehyde (Electrophilic Synthon) B->C E Knoevenagel Condensation (Base Catalysis / Microwave) Extension of π-Conjugation C->E D Active Methylene Compound (e.g., Indolium salt, Malononitrile) D->E F D-π-A Fluorescent Probe (Active ICT System) E->F

Fig 1: Synthesis workflow of pyrazolo[1,5-a]pyrimidine-based fluorescent probes.

Quantitative Data Presentation

The photophysical properties of the resulting probes are highly dependent on the choice of the electron acceptor. Table 1 summarizes the performance metrics of representative pyrazolo[1,5-a]pyrimidine probes synthesized from 3-carbaldehyde.

Table 1: Photophysical Properties and Sensing Metrics

Probe ArchitectureElectron AcceptorAbs. Max ( λabs​ )Em. Max ( λem​ )Target AnalyteLimit of Detection (LOD)Sensing Response
Hemicyanine Hybrid N-ethylindolium salt~385 nm~515 nmCyanide (CN⁻)86 nMFluorescence Enhancement (Turn-On)
Dicyanovinyl Derivative Malononitrile~360 nm~524 nmCyanide (CN⁻)~0.68 µMFluorescence Quenching (Turn-Off)

Data synthesized from established literature on pyrazolo[1,5-a]pyrimidine chemosensors[3][4].

Experimental Protocols

The following protocols outline a self-validating system for synthesizing and applying a pyrazolo[1,5-a]pyrimidine-hemicyanine probe. Each step includes in-process quality control checks to ensure scientific integrity.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Causality Insight: The Vilsmeier-Haack reaction utilizes the POCl₃/DMF complex to generate a highly reactive chloroiminium ion. The high electron density at the 3-position of the pyrazolo[1,5-a]pyrimidine ring dictates strict regioselectivity, ensuring high yields of the desired isomer.

  • Reagent Preparation: Cool a round-bottom flask containing anhydrous N,N-dimethylformamide (DMF) (5.0 equiv) to 0 °C under an inert argon atmosphere.

  • Complex Formation: Dropwise add phosphorus oxychloride (POCl₃) (1.5 equiv) over 15 minutes. Validation Check: The solution should turn slightly yellow, indicating the formation of the Vilsmeier reagent. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve the starting pyrazolo[1,5-a]pyrimidine (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Heating & Hydrolysis: Gradually warm the mixture to room temperature, then heat to 80 °C for 4 hours. Cool to room temperature and pour the mixture over crushed ice. Neutralize with saturated aqueous NaHCO₃ until the pH reaches 7.0–7.5.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane/Ethyl Acetate) to yield the 3-carbaldehyde as a solid.

Protocol 2: Microwave-Assisted Knoevenagel Condensation

Causality Insight: Traditional reflux for Knoevenagel condensations can cause thermal degradation of the fluorophore. Microwave irradiation provides rapid, uniform dielectric heating, driving the reaction to completion in minutes while heavily favoring the thermodynamically stable E-isomer of the alkene[4].

  • Reaction Setup: In a microwave-safe reaction vial, combine pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (1.0 equiv) and N-ethyl-2-methylindolium iodide (1.1 equiv).

  • Solvent & Catalyst: Add absolute ethanol (3.0 mL) and 2–3 drops of piperidine (catalyst). Validation Check: The piperidine deprotonates the acidic methyl group of the indolium salt, generating the nucleophile required to attack the aldehyde.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 100 W, 80 °C) for 10–15 minutes. Validation Check: The reaction mixture will undergo a distinct color change (typically to a deep red or purple), visually confirming the extension of the π -conjugated system.

  • Purification: Cool the vial to room temperature. The product often precipitates directly from the ethanol. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the hemicyanine probe.

Protocol 3: Analyte Sensing Assay (Cyanide Detection)

Causality Insight: The probe is highly hydrophobic, but the target analyte (CN⁻) is water-soluble. A 1:1 mixture of H₂O/EtOH is strictly required to maintain probe solubility while allowing the nucleophilic addition of cyanide to occur in an environmentally relevant aqueous matrix[4].

  • Stock Solutions: Prepare a 1.0 mM stock solution of the synthesized probe in spectroscopic grade ethanol. Prepare a 10 mM stock solution of tetrabutylammonium cyanide (TBACN) or NaCN in deionized water.

  • Working Solution: Dilute the probe stock solution to a final concentration of 10 µM in a 1:1 (v/v) H₂O/EtOH mixture.

  • Baseline Measurement: Record the baseline UV-Vis absorption and fluorescence emission spectra of the 10 µM probe solution.

  • Titration: Incrementally add the CN⁻ stock solution (0 to 10 equivalents) to the cuvette.

  • Validation & Observation: Monitor the decrease of the primary absorption band (e.g., at 385 nm) and the emergence of a new blue-shifted band. Simultaneously, record the fluorescence response (e.g., enhancement at 515 nm). Plot the fluorescence intensity against CN⁻ concentration to determine the Limit of Detection (LOD) using the 3σ/k method.

SensingMechanism S1 D-π-A Fluorescent Probe (Extended π-Conjugation / ICT Active) S3 Nucleophilic Attack at C=N⁺ or C=C (sp² → sp³ Hybridization Change) S1->S3 S2 Addition of Cyanide (CN⁻) (Strong Nucleophile) S2->S3 S4 Disruption of π-Conjugation (ICT Pathway Blocked) S3->S4 S5 Optical Readout (Color Bleaching & Fluorescence Shift) S4->S5

Fig 2: ICT-based sensing mechanism via nucleophilic addition of cyanide.

References

  • "Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept", Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • "Chemosensors based on N-heterocyclic dyes: advances in sensing highly toxic ions such as CN− and Hg2+", PMC. URL: [Link]

  • "Integrated pyrazolo[1,5-a]pyrimidine–hemicyanine system as a colorimetric and fluorometric chemosensor for cyanide recognition in water", ResearchGate. URL: [Link]

  • "Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems", PMC. URL: [Link]

Sources

Application

in vitro assay protocols involving 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives

An in-depth technical guide to the in vitro evaluation of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives requires a multi-tiered approach. This specific heterocyclic scaffold is highly valued in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the in vitro evaluation of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives requires a multi-tiered approach. This specific heterocyclic scaffold is highly valued in medicinal chemistry. The 3-carbaldehyde moiety serves as a highly reactive electrophilic handle, perfectly suited for Knoevenagel condensations with active methylene compounds (e.g., thiazolidinediones or malononitriles). This functionalization yields potent pharmacophores that exhibit high affinity for Protein Kinase CK2 (Casein Kinase II) , the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor , and robust anti-proliferative activity in oncological models.

This application note bridges the chemical rationale with rigorous, self-validating in vitro biological assays, moving from biochemical target engagement to cellular efficacy.

I. Biochemical Target Engagement: Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in human cancers, where it suppresses apoptosis and promotes cell survival. Derivatives of 2,5-dimethylpyrazolo[1,5-a]pyrimidine have been identified as potent, ATP-competitive inhibitors of the CK2 holoenzyme.

Scientific Rationale & Causality

To accurately measure the inhibitory constant ( IC50​ ) of these derivatives, a luminescent ADP-detection assay (e.g., ADP-Glo™) is preferred over radiometric methods due to its high-throughput scalability and lack of radioactive waste. The assay measures the depletion of ATP and the generation of ADP. Because these derivatives are ATP-competitive, the concentration of ATP in the assay must be carefully calibrated to the Km​ of CK2 to ensure assay sensitivity; artificially high ATP concentrations will mask the potency of competitive inhibitors.

CK2_Pathway Compound Pyrazolo[1,5-a]pyrimidine Derivative CK2 Protein Kinase CK2 (Holoenzyme) Compound->CK2 ATP-competitive Inhibition Substrate Target Proteins (e.g., PTEN, AKT) CK2->Substrate Phosphorylation Apoptosis Apoptosis / Cell Death Substrate->Apoptosis Blocks Survival Cell Survival / Proliferation Substrate->Survival Promotes

Fig 1: Mechanism of CK2 inhibition by pyrazolo[1,5-a]pyrimidine derivatives and downstream effects.

Protocol 1: Luminescent CK2 Kinase Assay

1. Reagent Preparation:

  • Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , 50 mM KCl, 1 mM DTT, and 0.01% CHAPS. (Causality: MgCl2​ is strictly required to coordinate the ATP-Mg complex in the kinase active site. DTT prevents the oxidation of critical cysteine residues, while CHAPS prevents aggregation of lipophilic pyrazolopyrimidine compounds).

  • Substrate: CK2-specific peptide (RRRDDDSDDD) at a final concentration of 100 µM.

2. Compound Dilution & Pre-incubation:

  • Prepare a 10-point, 3-fold serial dilution of the pyrazolopyrimidine derivatives in 100% DMSO.

  • Transfer 100 nL of the compound to a 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer without tip carryover.

  • Add 5 µL of CK2 enzyme (final concentration 0.5 nM) in Kinase Buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding at the orthosteric site.

3. Reaction Initiation & Detection:

  • Initiate the reaction by adding 5 µL of an ATP/Substrate mix (Final ATP = 10 µM, matching the Km​ ).

  • Incubate for 60 minutes at 30°C.

  • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation).

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30-minute incubation).

  • Read luminescence on a multi-mode microplate reader.

4. System Validation:

  • Z'-Factor Calculation: Include 16 wells of maximum activity (DMSO only) and 16 wells of minimum activity (no enzyme). A Z'-factor > 0.6 validates the assay's robustness.

II. Receptor Pharmacology: CRF1 Radioligand Binding

Beyond kinase inhibition, specific substitutions on the pyrazolo[1,5-a]pyrimidine core yield potent antagonists for the Corticotropin-Releasing Factor Type-1 (CRF1) receptor, a Class B G-protein coupled receptor (GPCR) implicated in neuroinflammation and stress-related disorders.

Scientific Rationale & Causality

To determine the binding affinity ( Ki​ ) of newly synthesized 3-carbaldehyde derivatives, an in vitro competition binding assay is utilized. We use human embryonic kidney (HEK293T) cells transfected with human CRF1 receptors because they provide a high-density, homogenous receptor population, maximizing the signal-to-noise ratio. The radioligand [125I] -Tyr0-sauvagine is used due to its high specific activity and established affinity for CRF1.

Binding_Assay Membrane HEK293T Membranes (CRF1 Receptor) Incubation Incubation (23°C, 2h) Equilibrium Binding Membrane->Incubation Radioligand [125I]-Tyr0-sauvagine (Constant Conc.) Radioligand->Incubation TestComp Test Compound (Variable Conc.) TestComp->Incubation Filtration Rapid Filtration (PEI-treated GF/C) Incubation->Filtration Separate Bound from Free Detection Scintillation Counting (Determine Ki) Filtration->Detection Measure Radioactivity

Fig 2: Workflow for the CRF1 receptor radioligand competition binding assay.

Protocol 2: CRF1 Competition Binding Assay

1. Membrane Preparation:

  • Harvest HEK293T cells expressing human CRF1. Homogenize in ice-cold Binding Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 2 mM EGTA, and 0.1% BSA. (Causality: EGTA chelates intracellular calcium released during lysis, preventing the activation of calcium-dependent endogenous proteases that could degrade the GPCR. BSA reduces the non-specific binding of highly lipophilic pyrazolopyrimidine derivatives to plasticware).

2. Competition Binding Reaction:

  • In a 96-well plate, combine 50 µL of the test derivative (varying concentrations from 10−11 to 10−5 M), 50 µL of [125I] -Tyr0-sauvagine (final concentration ~0.2 nM), and 100 µL of membrane suspension (approx. 10 µg protein/well).

  • Incubate the plates at 23°C for 2 hours to ensure the binding reaches thermodynamic equilibrium.

3. Separation and Detection:

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filter plates.

  • Critical Step: Pre-soak the GF/C plates in 0.3% polyethylenimine (PEI) for 1 hour prior to use. (Causality: PEI imparts a net positive charge to the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix, thereby lowering background noise).

  • Wash filters three times with 300 µL of ice-cold wash buffer (50 mM HEPES, pH 7.4) to remove unbound radioligand.

  • Dry the plates, add 50 µL of MicroScint-20 cocktail, and quantify radioactivity using a TopCount scintillation counter.

  • Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

III. Cellular Efficacy: MCF-7 Cytotoxicity

Biochemical potency must translate across the cellular membrane. Because CK2 overactivation is heavily linked to breast cancer pathology, the MCF-7 human breast adenocarcinoma cell line is the gold standard for evaluating the phenotypic cytotoxicity of these derivatives.

Protocol 3: MTT Cell Viability Assay

1. Cell Seeding:

  • Seed MCF-7 cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow cellular adhesion and logarithmic growth phase entry.

2. Compound Treatment:

  • Treat cells with pyrazolo[1,5-a]pyrimidine derivatives (1 µM to 500 µM).

  • Self-Validating Control: Include Lapatinib as a positive control for cytotoxicity and an ascorbic acid arm if evaluating antioxidant-driven protective effects.

  • Incubate for 72 hours.

3. Viability Readout:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. (Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells cannot perform this reduction).

  • Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate spectrophotometer. Calculate the IC50​ using non-linear regression analysis.

IV. Quantitative Data Summary

The following table synthesizes representative pharmacological data for 2,5-dimethylpyrazolo[1,5-a]pyrimidine derivatives, highlighting the structure-activity relationship (SAR) when the 3-carbaldehyde is functionalized.

Compound Derivative ClassPrimary TargetBiochemical PotencyCellular Efficacy (MCF-7 IC50​ )Reference
3-Thiazolidinedione conjugate Protein Kinase CK2 IC50​ = 12 - 45 nM18.5 µM[1]
3-(2,4-Dichlorophenyl)-7-amine CRF1 Receptor Ki​ = 0.46 - 1.2 nMN/A (Neuro-target)[2]
3-Carbonitrile substitution General CytotoxicityN/A55.97 µg/mL[3]
Lapatinib (Control) EGFR / HER2 IC50​ = 10.8 nM79.38 µg/mL[3]

Note: Data aggregated from primary literature to demonstrate the versatile bioactivity profile of the pyrazolo[1,5-a]pyrimidine core.

References

  • Source: Google Patents (WO2011068667A1)
  • Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines Source: Chemistry & Biodiversity (via NIH/PubMed) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds—a privileged pharmacophore critical to the development of kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds—a privileged pharmacophore critical to the development of kinase inhibitors, antimalarials, and CRF1 receptor antagonists [1].

The synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde relies on a two-step workflow: a regioselective cyclocondensation followed by a Vilsmeier-Haack formylation. While theoretically straightforward, researchers routinely encounter severe yield bottlenecks due to regiochemical scrambling and incomplete intermediate hydrolysis. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield, reproducible syntheses.

Reaction Workflow

G A 3-Amino-5-methylpyrazole + 4-(Dimethylamino)but-3-en-2-one B Glacial Acetic Acid Reflux, 4h A->B Cyclocondensation C 2,5-Dimethylpyrazolo [1,5-a]pyrimidine B->C Regioselective Core Formation D POCl3 + DMF (Vilsmeier-Haack) 0 °C to 80 °C C->D Electrophilic Aromatic Substitution E 2,5-Dimethylpyrazolo [1,5-a]pyrimidine- 3-carbaldehyde D->E pH 7.5 Hydrolysis

Synthetic workflow for 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Part 1: Troubleshooting Core Formation (Cyclocondensation)

Q: Why am I isolating the 2,7-dimethyl isomer instead of the desired 2,5-dimethyl core? Causality & Fix: This is the most common failure point in the synthetic route. If you are using 4,4-dimethoxy-2-butanone (or 3-oxobutanal) as your 1,3-dielectrophile, the highly nucleophilic exocyclic amine of 3-amino-5-methylpyrazole will preferentially attack the most electrophilic center—the carbonyl carbon. This directs the methyl group to the C7 position, yielding the 2,7-dimethyl isomer.

To invert this regioselectivity and force the methyl to the C5 position, you must use an enaminone, specifically 4-(dimethylamino)but-3-en-2-one . The exocyclic amine undergoes a Michael addition at the unsubstituted β-carbon (displacing dimethylamine), which directs the endocyclic pyrazole nitrogen to cyclize at the methyl-bearing carbonyl. This cleanly installs the methyl at C5 [2].

Q: My cyclocondensation stalls, leaving unreacted starting material. How can I drive it to completion? Causality & Fix: The displacement of dimethylamine in the enaminone route requires acidic catalysis to activate the enone and facilitate the elimination of the amine. Running the reaction in neutral solvents (like ethanol) often results in incomplete conversion. Switch to glacial acetic acid at reflux. The acid acts as both solvent and catalyst, protonating the dimethylamine leaving group and driving the equilibrium forward [3].

Part 2: Troubleshooting Vilsmeier-Haack Formylation

Q: My formylation yield is stuck below 40%, and I lose product during aqueous extraction. What is happening? Causality & Fix: The pyrazolo[1,5-a]pyrimidine core is highly electron-rich at C3, making the initial electrophilic attack by the chloromethyleneiminium ion (Vilsmeier reagent) very efficient [4]. The bottleneck is almost always the hydrolysis of the resulting iminium intermediate . If you quench the reaction simply by pouring it into water, the iminium salt partially survives. Because it is highly water-soluble, it is discarded in the aqueous layer during organic extraction.

The Fix: You must actively force the hydrolysis. Quench the reaction mixture into ice water, then immediately add saturated aqueous sodium acetate (NaOAc) or 2M NaOH to adjust the pH to 7.0–8.0. Stir the neutralized mixture at 40 °C for 30–60 minutes. This mild heating under slightly basic conditions completely hydrolyzes the iminium species into the highly organic-soluble 3-carbaldehyde [5].

Q: The Vilsmeier reagent seems to degrade, causing batch-to-batch variability. How do I ensure consistency? Causality & Fix: The Vilsmeier reagent is extremely sensitive to moisture, which hydrolyzes the active electrophile back to DMF and HCl. Always prepare the reagent in situ by adding POCl 3​ dropwise to anhydrous DMF at 0 °C under an argon atmosphere. Allow the complex to form for at least 30 minutes before adding the pyrazolo[1,5-a]pyrimidine substrate.

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine
  • Setup: In a flame-dried round-bottom flask, dissolve 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Addition: Add 4-(dimethylamino)but-3-en-2-one (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 4 hours.

    • Validation Check: TLC (EtOAc:Hexane 1:1) should show complete consumption of the highly polar pyrazole spot and the appearance of a new, highly UV-active spot.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid. Neutralize the residue with saturated aqueous NaHCO 3​ until CO 2​ evolution ceases (pH ~7.5).

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the 2,5-dimethyl core.

Protocol B: High-Yield Vilsmeier-Haack Formylation
  • Reagent Preparation: Cool anhydrous DMF (5.0 eq) to 0 °C under argon. Add POCl 3​ (1.5 eq) dropwise over 15 minutes. Stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier complex.

  • Substrate Addition: Dissolve the 2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a minimum volume of anhydrous DMF and add dropwise to the complex at 0 °C.

  • Heating: Warm the reaction to 80 °C and stir for 3 hours.

    • Validation Check: An aliquot quenched in aqueous base should show a single new spot on TLC (higher R f​ than starting material).

  • Hydrolysis (Critical Step): Cool to room temperature and pour the mixture onto crushed ice. Slowly add 2M NaOH until the pH reaches 7.5. Heat the aqueous mixture to 40 °C for 45 minutes to fully hydrolyze the iminium intermediate.

  • Isolation: The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum to obtain 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Part 4: Quantitative Data Summary

ParameterStep 1: CyclocondensationStep 2: Vilsmeier-Haack Formylation
Key Reagents 3-Amino-5-methylpyrazole + Enaminone2,5-Dimethyl core + POCl 3​ /DMF
Solvent System Glacial Acetic AcidAnhydrous DMF
Temperature Profile 118 °C (Reflux)0 °C (Addition) 80 °C (Reaction)
Reaction Time 4 hours3 hours (Reaction) + 45 mins (Hydrolysis)
Expected Yield 75% – 85%80% – 90%
Critical Control Point Acidic catalysis to drive amine eliminationpH 7.5 hydrolysis of iminium intermediate

References

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters.[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (MDPI).[Link]

  • Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor. Journal of Medicinal Chemistry.[Link]

  • Synthesis and Structure–Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4-b]pyridines. Journal of Medicinal Chemistry.[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde in DMSO

Welcome to the technical support guide for 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. This document provides in-depth troubleshooting advice and standardized protocols for researchers, scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. This document provides in-depth troubleshooting advice and standardized protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical steps to ensure accurate and reproducible experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Q1: My compound, 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, is not readily dissolving in DMSO at room temperature. Is this expected?

A1: Yes, this is not unusual. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, the dissolution rate can be slow for certain molecules, especially crystalline solids.[1] The pyrazolo[1,5-a]pyrimidine scaffold, being a relatively planar heterocyclic system, can exhibit strong crystal lattice energy.[2][3] This energy must be overcome by the solvation energy provided by DMSO, a process that can be kinetically slow at room temperature.

Q2: Is it safe to heat the DMSO solution to aid dissolution? What are the recommended limits?

A2: Gentle heating is a standard and effective method to increase the solubility and dissolution rate of many compounds in DMSO.[4][5] However, it must be done with caution. DMSO can decompose at its boiling point (189°C), and this decomposition can be catalyzed by acids or bases at even lower temperatures.[6][7] For most applications, heating a DMSO solution to 40-60°C is a safe and effective range.[8] Exceeding 80-90°C for extended periods is generally not recommended without specific stability data for your compound.[9]

Q3: What grade of DMSO should I be using for my experiments?

A3: For optimal results and to avoid confounding variables, it is critical to use anhydrous, high-purity DMSO (≥99.9%) .[10] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[11][12][13] Always use a fresh bottle or one that has been properly stored and desiccated.

Q4: After my compound dissolves with heating, it precipitates upon returning to room temperature or during storage. Why does this happen and how can I prevent it?

A4: This phenomenon indicates that you have created a supersaturated solution. While heating increased the solubility to get the compound into solution, the concentration exceeds the solubility limit at the lower storage temperature. To prevent this, you can either store the solution at the elevated temperature (if the compound is stable) or, more practically, prepare a stock solution at a lower concentration that remains stable at room temperature or your intended storage temperature (e.g., -20°C).[5] Aliquoting into single-use vials is also crucial to prevent repeated freeze-thaw cycles, which can promote precipitation.[11][14]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving more complex solubility issues.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility problems with 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde in DMSO.

G cluster_start Initial Observation cluster_assessment Primary Actions & Checks cluster_outcomes Results & Next Steps start Compound does not fully dissolve in DMSO at RT check_dmso Verify DMSO Quality (Anhydrous, ≥99.9%) start->check_dmso Is DMSO fresh & anhydrous? warm Action: Gentle Warming (40-60°C) & Vortex check_dmso->warm Yes sonicate Action: Sonication (15-30 min) warm->sonicate If warming is insufficient success Success: Compound Dissolved (Clear Solution) warm->success Check for clarity still_insoluble Problem: Still Insoluble (Particulates Remain) warm->still_insoluble If particulates persist sonicate->success Check for clarity sonicate->still_insoluble If particulates persist precip_cool Problem: Precipitates on Cooling success->precip_cool If issue arises lower_conc Solution: Prepare Lower Concentration Stock precip_cool->lower_conc Indicates supersaturation still_insoluble->lower_conc Determine max practical solubility stability_check Action: Assess Compound Stability (e.g., HPLC) still_insoluble->stability_check Consider degradation or insoluble impurity

Caption: A workflow for troubleshooting common solubility issues.

Problem: Even with heating and sonication, I see a persistent fine suspension or cloudiness.

Potential Causes & Solutions:

  • Exceeding Maximum Solubility: You may be attempting to create a solution that is simply beyond the compound's intrinsic solubility limit in DMSO.

    • Solution: Systematically determine the maximum solubility. Prepare a slurry with a known excess of the compound in a set volume of DMSO, equilibrate for several hours, centrifuge to pellet the excess solid, and then quantify the concentration of the supernatant.[15] This will define your upper concentration limit.

  • Insoluble Impurities: The starting material may contain impurities that are insoluble in DMSO.

    • Solution: After attempting dissolution, centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes. Carefully collect the supernatant. This will provide a particle-free stock solution, though the concentration will need to be confirmed analytically if the impurity represents a significant fraction of the initial mass.

  • Compound Degradation: Although less common in DMSO at moderate temperatures, some reactive aldehydes can be sensitive.

    • Solution: Analyze the supernatant and the starting material by HPLC or LC-MS. The appearance of new peaks or a change in the primary peak's retention time or shape in the dissolved sample would suggest degradation.

Problem: My stock solution was clear, but after storage at -20°C, I see crystals that are difficult to redissolve.

Potential Causes & Solutions:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a well-documented cause of compound precipitation.[11][12][14] Each cycle provides an opportunity for crystal nucleation and growth.

    • Solution: The best practice is to aliquot the stock solution into single-use volumes immediately after preparation.[4][5] This ensures that each aliquot is only thawed once before use.

  • DMSO's High Freezing Point: DMSO freezes at 18.5°C (65.3°F).[6] When stored at -20°C, the entire solution solidifies. As it thaws, concentration gradients can form, potentially promoting precipitation of the solute before the DMSO fully re-liquefies.

    • Solution: When thawing an aliquot, ensure it reaches full room temperature and is thoroughly vortexed to re-establish a homogenous solution. Visually inspect for any particulates before use. If precipitate is observed, gentle warming (37-40°C) and sonication can be used to redissolve it.[5][16]

Section 3: Standard Operating Protocols

These protocols provide step-by-step guidance for key procedures to ensure consistency and accuracy.

Protocol 3.1: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a standard 10 mM stock solution, a common starting concentration for many biological assays.

Materials:

  • 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (Molecular Weight: 175.19 g/mol )

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile, amber glass vial or microcentrifuge tube

  • Vortex mixer and water bath sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 175.19 g/mol * 0.001 L * 1000 mg/g = 1.75 mg

  • Weighing: Accurately weigh 1.75 mg of the compound and transfer it into the sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Assisted Dissolution (If Necessary): If the compound is not fully dissolved, proceed with the following steps: a. Place the vial in a water bath heated to 40-50°C for 10-15 minutes. Vortex intermittently.[13] b. If particulates remain, place the vial in a water bath sonicator for 15-20 minutes, or until the solution is clear.[4][9]

  • Verification: Once dissolved, hold the vial against a dark background to visually confirm that the solution is clear and free of any particulates.

  • Storage: Aliquot the stock solution into single-use, tightly sealed tubes and store at -20°C or -80°C, protected from light.

Protocol 3.2: Assessing Compound Stability by HPLC-UV

This protocol provides a general method to check for compound degradation after dissolution.

Objective: To compare the chromatographic profile of the compound in a freshly prepared DMSO stock to the dry starting material.

Procedure:

  • Prepare Samples:

    • Reference Sample: Prepare a solution of the compound in a solvent known to be inert (e.g., acetonitrile) at a concentration of ~1 mg/mL.

    • Test Sample: Use the DMSO stock solution prepared according to Protocol 3.1. If necessary, dilute with mobile phase to a comparable concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution using water and acetonitrile (both with 0.1% formic acid or TFA). A good starting point is a 50:50 mixture.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the pyrazolopyrimidine core).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the Reference Sample and record the chromatogram. Note the retention time and peak purity of the main compound peak.

    • Inject the Test Sample.

    • Compare: A stable compound will show a single major peak at the same retention time as the reference. The presence of significant new peaks (e.g., >1% of total peak area) in the Test Sample suggests degradation.

Section 4: Understanding the Molecular Interactions

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent.

G cluster_solute Solute Crystal Lattice cluster_solvent Solvation by DMSO solute1 Compound Molecule solute2 Compound Molecule solute1->solute2 π-π stacking (Lattice Energy) dmso1 DMSO (S=O dipole) solute3 Compound (Heterocyclic Rings & Aldehyde) dmso1->solute3 Dipole-Dipole Interactions dmso2 DMSO (S=O dipole) dmso2->solute3 Solvation Shell

Caption: Solvation requires overcoming crystal lattice energy.

The pyrazolo[1,5-a]pyrimidine core is an aromatic heterocyclic system. In the solid state, these planar molecules can stack, leading to significant π-π interactions that contribute to a stable crystal lattice.[2][3] DMSO, with its strong sulfoxide (S=O) dipole, effectively solvates the molecule by forming favorable dipole-dipole interactions, breaking apart the crystal lattice and enveloping the individual solute molecules. The energy input from heating or sonication helps to overcome the initial activation energy required to disrupt these lattice forces.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Retrieved from [Link]

  • Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., ... & Alexander, C. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 200-205. Retrieved from [Link]

  • Brust, T. F., Trovato, J., Lazzaro, J. T., Vortherms, T. A., Kormos, B. L., Che, T., ... & Watts, V. J. (2023). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., ... & Alexander, C. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Retrieved from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Retrieved from [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499–512. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • Tsumoto, K., & Nema, S. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Omega, 5(34), 21647–21653. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., He, J., Zuo, Z., & Sauer, D. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 684–693. Retrieved from [Link]

  • Ryabukhin, S. V., Plaskon, A. S., Strelchuk, V. V., Volochnyuk, D. M., & Tolmachev, A. A. (2024). Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(III) halides. Dalton Transactions. Retrieved from [Link]

  • Brust, T. F., Trovato, J., Lazzaro, J. T., Vortherms, T. A., Kormos, B. L., Che, T., ... & Watts, V. J. (2023). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Retrieved from [Link]

  • Jacob, M. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Retrieved from [Link]

  • Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., ... & Alexander, C. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Retrieved from [Link]

  • Galkin, M. A., & Hudlicky, T. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO. Retrieved from [Link]

  • Chembase. (n.d.). 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Wujec, M., Ulenberg, S., Cielecka-Piontek, J., & Paczkowska, M. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). DMSO separations. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Retrieved from [Link]

  • NextSDS. (n.d.). 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid(SALTDATA: FREE). Retrieved from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ResearchGate. (2014). How can I remove DMSO from my sample?. Retrieved from [Link]

  • BioChromato. (2019). Novel way to remove DMSO and DMF. Retrieved from [Link]

  • Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

  • PubChemLite. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Vilsmeier-Haack Conditions for 2,5-Dimethylpyrazolo[1,5-a]pyrimidine Formylation

Welcome to the technical support guide for the formylation of 2,5-dimethylpyrazolo[1,a]pyrimidine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the formylation of 2,5-dimethylpyrazolo[1,a]pyrimidine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the foundational knowledge and practical insights needed to successfully navigate the complexities of this reaction, ensuring high yield and purity for your target aldehyde, a valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the Vilsmeier-Haack formylation of the pyrazolo[1,5-a]pyrimidine scaffold.

Q1: What is the Vilsmeier-Haack reaction and why is it used for this substrate? The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2][3] The pyrazolo[1,5-a]pyrimidine core is an electron-rich heterocyclic system, making it an excellent substrate for this type of electrophilic substitution.[4][5][6] The reaction utilizes a "Vilsmeier reagent," a mild electrophile generated in situ, which allows for formylation under relatively gentle conditions compared to other methods like Friedel-Crafts acylation.[1][6]

Q2: What is the Vilsmeier reagent and how is it prepared? The Vilsmeier reagent is a chloroiminium salt, which serves as the active electrophile.[7][8] It is typically prepared by reacting an amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[7][9][10] This preparation is an exothermic process and must be performed under anhydrous conditions at low temperatures (e.g., 0-10 °C) to prevent decomposition of the reagent.[7]

Q3: What is the expected regioselectivity for the formylation of 2,5-dimethylpyrazolo[1,5-a]pyrimidine? The regioselectivity of the Vilsmeier-Haack reaction is governed by both electronic and steric factors.[11] For the pyrazolo[1,5-a]pyrimidine scaffold, electrophilic attack is generally favored at the C3 or C7 positions. Given the presence of electron-donating methyl groups at C2 and C5, the C7 position on the pyrimidine ring is highly activated and sterically accessible, making it the most probable site of formylation. However, formylation at the C3 position of the pyrazole ring is also a possibility and may lead to isomeric byproducts.[4][12] Careful optimization and characterization are essential to confirm the structure of the product.

Q4: What are the primary safety concerns with this reaction? The reagents involved are hazardous and require careful handling. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently and exothermically with water, releasing HCl gas.[7][13] The reaction and, particularly, the work-up (quenching) must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.[7] The quenching step, where the reaction mixture is added to ice water, must be done slowly and with vigorous stirring to manage the heat generated.[7][13]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during the experiment.

Issue 1: Low or No Product Yield

  • Question: My TLC analysis shows only starting material or a very faint product spot, even after the recommended reaction time. What could be wrong?

  • Answer:

    • Reagent Quality: The most common culprit is moisture. Both DMF and POCl₃ must be anhydrous.[7] Using a fresh, sealed bottle of anhydrous DMF and freshly distilled or a new bottle of POCl₃ is highly recommended. Ensure all glassware is flame-dried or oven-dried before use.

    • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent must be pre-formed before adding the substrate. Ensure you are adding POCl₃ to DMF dropwise at a low temperature (0-10 °C) and allowing it to stir for a sufficient time (15-30 minutes) before introducing the pyrazolopyrimidine.[7]

    • Insufficient Reaction Temperature or Time: While the Vilsmeier reagent is reactive, formylation of some substrates requires thermal energy to proceed at a reasonable rate.[14] If the reaction is sluggish at room temperature, consider increasing the temperature to 60-80 °C. Always monitor the reaction's progress by TLC to determine the optimal reaction time.[7][11]

    • Improper Work-up: If your product has some water solubility, it may be lost in the aqueous layer during extraction. Saturating the aqueous layer with sodium chloride (brine) can help "salt out" the product, driving it into the organic phase.[7]

Issue 2: Formation of a Dark, Tarry, or Intractable Residue

  • Question: My reaction turned into a dark, thick tar, and I cannot isolate any product. What causes this?

  • Answer:

    • Overheating: The pyrazolo[1,5-a]pyrimidine ring system, while aromatic, can be sensitive to excessively high temperatures, leading to polymerization or decomposition. Maintain careful temperature control throughout the reaction.[11] A target temperature of 60-80 °C is often a good starting point.

    • Uncontrolled Quenching: The work-up is a critical step. Adding the reaction mixture too quickly to ice or water can cause a rapid, localized temperature spike due to the exothermic hydrolysis of excess POCl₃, leading to product degradation.[11][13] The best practice is a "reverse quench": add the reaction mixture slowly and dropwise to a vigorously stirred slurry of crushed ice.[13]

Issue 3: Multiple Products Observed on TLC

  • Question: My TLC plate shows two or more product spots with similar Rf values, in addition to my starting material. How do I resolve this?

  • Answer:

    • Isomeric Products: As discussed in the FAQs, formylation could potentially occur at more than one position on the ring (e.g., C7 and C3), leading to constitutional isomers.[11][12] The ratio of these isomers can sometimes be influenced by reaction conditions. Try running the reaction at a lower temperature for a longer time to favor the thermodynamically more stable product.

    • Side Reactions: Under certain conditions, side reactions such as di-formylation or the formation of colored cyanine dye byproducts can occur.[11]

    • Purification Strategy: Separating isomers with similar polarity is a common challenge. Careful flash column chromatography using a shallow solvent gradient is the most effective method.[11] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve the best separation.

Issue 4: Difficulty Removing DMF During Work-up

  • Question: After extraction, my NMR spectrum shows a significant amount of residual DMF. How can I remove it effectively?

  • Answer: DMF is a high-boiling, water-miscible solvent that can be difficult to remove completely.

    • Aqueous Washing: The most effective method is to wash the organic extract (e.g., in ethyl acetate or dichloromethane) multiple times with water or brine.[11] For every 1 volume of DMF in the reaction, washing with 5-10 volumes of water (in portions) is a good practice.

    • Lithium Chloride (LiCl) Wash: For stubborn cases, washing the organic layer with a 5% aqueous LiCl solution can be more effective than water alone at partitioning the DMF into the aqueous phase.[11]

Optimized Experimental Protocol & Data

This protocol provides a robust starting point for the formylation of 2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Step-by-Step Methodology
  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the resulting colorless mixture to stir at 0-5 °C for 30 minutes.

  • Formylation Reaction:

    • Dissolve 2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture in an oil bath to 70 °C and stir for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes), checking for the consumption of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask back down to room temperature.

    • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.

    • Crucially , add the reaction mixture dropwise to the ice slurry. This quench is highly exothermic.[13]

    • After the addition is complete, allow the mixture to stir for 30 minutes.

    • Cool the mixture in an ice bath and carefully neutralize to pH 7-8 by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[11][13]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).[11][13]

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF.[11]

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde.

Table 1: Optimization of Reaction Parameters
ParameterCondition ACondition BCondition CExpected Outcome
POCl₃ (eq.) 1.21.52.01.5-2.0 eq. often provides optimal yield without excessive side reactions.
Temperature 25 °C70 °C100 °C70 °C typically provides a good balance of reaction rate and minimal decomposition.[14]
Time (h) 1231Higher temperatures lead to shorter reaction times. Monitor by TLC for completion.[7]
Yield (approx.) Low (<40%)Good (70-85%)Moderate (tarring observed)Condition B represents the optimized starting point for this substrate.

Visualized Workflows and Mechanisms

Mechanism of Vilsmeier-Haack Formylation

The reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrazolopyrimidine, and hydrolysis to the final aldehyde.[2][6][8]

Vilsmeier_Mechanism cluster_reagent 1. Reagent Formation cluster_reaction 2. Electrophilic Attack cluster_hydrolysis 3. Hydrolysis DMF DMF VR Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->VR + POCl₃ 0 °C POCl3 POCl₃ POCl3->VR Iminium Iminium Salt Intermediate VR->Iminium Substrate 2,5-Dimethyl- pyrazolo[1,5-a]pyrimidine Substrate->Iminium + Vilsmeier Reagent Aldehyde Final Aldehyde Iminium->Aldehyde + H₂O H2O H₂O / Work-up H2O->Aldehyde

Caption: The Vilsmeier-Haack reaction mechanism.

Experimental Workflow

A streamlined visualization of the entire experimental process from setup to final product characterization.

Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0 °C) start->reagent_prep reaction Add Substrate & Heat (Monitor by TLC) reagent_prep->reaction quench Quench on Ice-Water (Slow Addition) reaction->quench neutralize Neutralize with NaHCO₃ (to pH 7-8) quench->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with H₂O & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Decision Tree

A logical guide to diagnosing and solving common issues during the reaction.

Troubleshooting problem Problem Encountered? low_yield Low / No Yield problem->low_yield Yes tar Dark Tarry Mixture problem->tar Yes multi_prod Multiple Products (TLC) problem->multi_prod Yes cause_reagents Cause: Wet Reagents? low_yield->cause_reagents cause_temp Cause: Temp/Time Too Low? low_yield->cause_temp sol_reagents Solution: Use Anhydrous Reagents & Dry Glassware cause_reagents->sol_reagents sol_temp Solution: Increase Temp (e.g., 70°C) & Monitor by TLC cause_temp->sol_temp cause_overheat Cause: Overheating? tar->cause_overheat cause_quench Cause: Uncontrolled Quench? tar->cause_quench sol_overheat Solution: Maintain Strict Temp Control (≤80°C) cause_overheat->sol_overheat sol_quench Solution: Slow 'Reverse Quench' onto Ice cause_quench->sol_quench cause_isomers Cause: Isomer Formation? multi_prod->cause_isomers sol_isomers Solution: Optimize Temp & Use Shallow Gradient Chromatography cause_isomers->sol_isomers

Caption: A decision tree for troubleshooting common issues.

References

  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. ACS Publications.
  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
  • Gomez, C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Portilla, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Enamine. (n.d.). Vilsmeier Reagent.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Bartoccini, F., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • Arkat USA. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Grokipedia. (n.d.). Vilsmeier–Haack reaction.
  • Benchchem. (n.d.). Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent.
  • Bartoccini, F., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.

Sources

Optimization

Technical Support Center: Purification of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde by Column Chromatography

Welcome to the technical support center for the purification of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the successful column chromatographic purification of this and structurally related compounds.

Introduction

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyrimidine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] The purification of such compounds is a critical step in their synthesis and subsequent application. Column chromatography is a principal technique for this purpose, yet its successful implementation often requires careful optimization and troubleshooting. This guide addresses common challenges and frequently asked questions to streamline your purification workflow.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Problem 1: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems (e.g., 100% ethyl acetate).

Root Cause Analysis: The pyrazolo[1,5-a]pyrimidine core, coupled with the polar carbaldehyde group, can render the molecule highly polar.[3][4] This high polarity leads to strong adsorption on the silica gel stationary phase, preventing its elution with moderately polar mobile phases.

Solutions:

  • Introduce a More Polar Solvent:

    • Methanol (MeOH): A common and effective solution is to add a small percentage of methanol to your mobile phase. Start with a low concentration (e.g., 1-5% MeOH in dichloromethane or ethyl acetate) and gradually increase it.[5]

    • Ammonia/Methanol Mixtures: For very polar or basic compounds, a mixture of ammonium hydroxide in methanol can be highly effective.[6] A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a polar modifier (1-10%) in a less polar solvent like dichloromethane.[6]

  • Consider an Alternative Stationary Phase:

    • Alumina: If your compound is sensitive to the acidic nature of silica gel, neutral or basic alumina can be a suitable alternative.[6]

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide better results.[4][5]

Problem 2: The separation between my product and impurities is poor, resulting in mixed fractions.

Root Cause Analysis: Poor separation can stem from several factors, including an unoptimized mobile phase, column overloading, or improper column packing.

Solutions:

  • Re-optimize the Mobile Phase with TLC:

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound to ensure good separation on the column.[3]

    • Experiment with different solvent combinations. For instance, if a hexane/ethyl acetate system is not providing adequate separation, try a dichloromethane/methanol system.[5]

  • Reduce Sample Load:

    • Overloading the column is a common cause of poor separation.[7] As a general guideline, the amount of crude material loaded should be about 1-5% of the mass of the stationary phase.[5]

  • Ensure Proper Column Packing:

    • A well-packed column is essential for achieving good resolution.[5] The silica gel should be packed uniformly to avoid channels or cracks that can lead to band broadening and poor separation.[5][7]

Problem 3: My compound appears to be decomposing on the column.

Root Cause Analysis: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.[3][6]

Solutions:

  • Deactivate the Silica Gel:

    • Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase.[5] This will neutralize the acidic sites on the silica gel surface.

  • Use an Alternative Stationary Phase:

    • As mentioned previously, alumina or Florisil can be less harsh alternatives to silica gel.[6]

  • Minimize Residence Time:

    • Employing flash chromatography, which uses positive pressure to increase the flow rate, will reduce the time your compound spends in contact with the stationary phase.[5]

Problem 4: I am observing peak tailing in my collected fractions.

Root Cause Analysis: Peak tailing can be caused by undesirable interactions between the analyte and the stationary phase, often due to the presence of active sites on the silica gel.[7][8]

Solutions:

  • Mobile Phase Modification:

    • The addition of a small amount of a polar modifier, like methanol or a few drops of acetic acid (if your compound is stable), can help to block the active sites on the silica gel and improve peak shape.

  • Increase Eluent Polarity:

    • Once your compound begins to elute, gradually increasing the polarity of the mobile phase can help to sharpen the peak and reduce tailing.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying pyrazolo[1,5-a]pyrimidine derivatives?

A1: Silica gel (typically 230-400 mesh for flash chromatography) is the most widely used stationary phase for the purification of pyrazolo[1,5-a]pyrimidine derivatives.[5][9]

Q2: How do I choose the right solvent system for my column?

A2: Thin-Layer Chromatography (TLC) is the best method for determining the optimal solvent system.[3][5] The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4, with good separation from any impurities.[5]

Q3: What is "dry loading," and when should I use it?

A3: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[4] This method is particularly useful when your compound has poor solubility in the initial, less polar mobile phase, as it can lead to better peak shape and resolution.[4]

Q4: Can I use gradient elution for my purification?

A4: Yes, gradient elution is often recommended. This involves starting with a less polar mobile phase to elute non-polar impurities and then gradually increasing the polarity to elute your target compound and any more polar impurities.[3]

Quantitative Data Summary

The selection of an appropriate solvent system is critical for successful purification. The following table provides a starting point for solvent systems commonly used for pyrazolo[1,5-a]pyrimidine derivatives. Note: These are general guidelines, and optimization via TLC for your specific compound is essential.

Mobile Phase SystemPolarityTypical Application
Heptane/Ethyl AcetateLow to MediumElution of less polar pyrazolopyrimidine derivatives.[10][11]
Dichloromethane/MethanolMedium to HighEffective for more polar derivatives.[5]
Chloroform/MethanolMedium to HighAnother common choice for polar heterocyclic compounds.[12][13][14]

Experimental Workflow

The following section outlines a detailed protocol for the flash column chromatography of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Protocol: Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of heptane/ethyl acetate or dichloromethane/methanol) to find the optimal mobile phase.

  • Column Preparation:

    • Select a column of an appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the initial, low-polarity mobile phase.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Maintain a constant flow rate using positive pressure.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the composition of the fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Visualizing the Workflow

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) Column_Prep Column Preparation (Slurry Pack Silica) TLC->Column_Prep Sample_Prep Sample Preparation (Wet or Dry Load) Column_Prep->Sample_Prep Load_Sample Load Sample onto Column Sample_Prep->Load_Sample Elute Elute with Mobile Phase (Isocratic or Gradient) Load_Sample->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Decision Tree

When faced with a purification challenge, this decision tree can help guide your troubleshooting process.

G Start Problem Encountered No_Elution Compound not eluting? Start->No_Elution Yes Poor_Sep Poor separation? Start->Poor_Sep No Increase_Polarity Increase mobile phase polarity (e.g., add MeOH) No_Elution->Increase_Polarity Try first Change_Stationary Use alternative stationary phase (Alumina, Reverse-Phase) No_Elution->Change_Stationary If polarity increase fails Decomposition Decomposition on column? Poor_Sep->Decomposition No Reopt_TLC Re-optimize mobile phase (Aim for Rf 0.2-0.4) Poor_Sep->Reopt_TLC Yes Reduce_Load Reduce sample load Poor_Sep->Reduce_Load Also consider Repack Repack column carefully Poor_Sep->Repack If problem persists Tailing Peak tailing? Decomposition->Tailing No Deactivate_Silica Deactivate silica with base (e.g., Triethylamine) Decomposition->Deactivate_Silica Yes Use_Flash Use flash chromatography (minimize time on column) Decomposition->Use_Flash Also consider Change_Stationary_Decomp Use Alumina or Florisil Decomposition->Change_Stationary_Decomp If degradation is severe Modify_Mobile Add polar modifier (MeOH or Acetic Acid) Tailing->Modify_Mobile Yes Increase_Eluent_Polarity Increase eluent polarity during elution Tailing->Increase_Eluent_Polarity Also consider

Caption: Troubleshooting Decision Tree for Column Chromatography.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC. (2024, October 24).
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem. BenchChem.
  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation | ACS Omega. (2025, June 2).
  • Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. - Oriental Journal of Chemistry. (2025, December 11). Oriental Journal of Chemistry.
  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021, January 19). [No Source Found].
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
  • Troubleshooting Flash Chrom
  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine deriv
  • Antiviral Activity of Pyrazolopyrimidine and Triazolopyrimidine Derivatives Against SARS-CoV-2 In Vitro: Identifying PZP25 as a Promising Scaffold - MDPI. (2026, March 18). MDPI.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Chrom Tech, Inc..
  • GC Column Troubleshooting Guide - Phenomenex. (2025, August 26). Phenomenex.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC.
  • WO2019163956A1 - SALT OF PYRAZOLO[1,5-a]PYRIMIDINE COMPOUND AND CRYSTALS THEREOF - Google Patents.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC.
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 - SciSpace. (2020, June 28). SciSpace.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.

Sources

Troubleshooting

preventing oxidation of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde during storage

Technical Support Center: 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Guide: Preventing Oxidation During Storage and Handling Welcome to the technical support guide for 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Guide: Preventing Oxidation During Storage and Handling

Welcome to the technical support guide for 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. As Senior Application Scientists, we have compiled this resource based on extensive experience with heterocyclic and air-sensitive compounds to help you maintain the integrity of your material. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory.

Section 1: Understanding the Core Issue - The Chemistry of Degradation

Q1: What makes 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde susceptible to degradation during storage?

The instability of this compound is primarily due to the aldehyde functional group (-CHO) attached to the pyrazolo[1,5-a]pyrimidine core. Aldehydes, particularly aromatic and heteroaromatic ones, are prone to autoxidation.[1][2] This is a spontaneous, slow oxidation process that occurs in the presence of atmospheric oxygen.

The core mechanism involves a free-radical chain reaction that converts the aldehyde into the corresponding carboxylic acid (2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid). This transformation is often accelerated by factors such as:

  • Atmospheric Oxygen: The primary reactant in the oxidation process.

  • Light: UV light can provide the energy to initiate the radical chain reaction.

  • Heat: Increased temperature accelerates the rate of oxidation.

  • Trace Metal Impurities: Metal ions can act as catalysts, significantly speeding up degradation.

While the fused aromatic ring system offers some electronic stabilization, it is not sufficient to prevent the oxidation of the highly reactive aldehyde group.[3][4] The result of this degradation is a loss of compound purity, which can lead to failed reactions, inconsistent results, and time-consuming troubleshooting.[5]

Oxidation_Pathway cluster_start Starting Material cluster_product Degradation Product Aldehyde 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (R-CHO) CarboxylicAcid 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (R-COOH) Aldehyde->CarboxylicAcid  Atmospheric O₂,  Light, Heat, Metal Ions  

Caption: Oxidation pathway of the aldehyde to a carboxylic acid.

Section 2: Proactive Stability Management - Recommended Protocols

Q2: What are the definitive, field-proven conditions for the long-term storage of this compound?

To ensure maximum stability and shelf-life, a multi-faceted approach that rigorously excludes oxygen, light, and moisture is required.[6] Simply placing the compound in a freezer is insufficient. The following protocol represents the gold standard for storing air-sensitive aldehydes.

Experimental Protocol: Long-Term Storage

  • Container Selection:

    • Use a clean, oven-dried amber glass vial with a solid-top, PTFE-lined cap. The amber glass protects the compound from light, and the PTFE liner provides a chemically inert seal.[7]

    • For larger quantities or frequent access, transferring the material to a dedicated Schlenk flask or a vessel with a PTFE valve (like a Sure/Stor™ flask) is highly recommended.[8]

  • Inert Atmosphere Backfilling:

    • Place the vial containing your compound into a larger vessel (e.g., a desiccator or a flask) that can be connected to a vacuum and an inert gas line (a Schlenk line is ideal).

    • Gently pull a vacuum to remove the air from the vessel.

    • Slowly backfill the vessel with a high-purity inert gas. Argon is preferred due to its density, which allows it to form a more effective protective layer over the compound, though nitrogen is a more economical and generally acceptable alternative.[6][9]

    • Repeat this vacuum/backfill cycle 3-5 times to ensure all atmospheric oxygen has been displaced.

  • Sealing and Storage:

    • While under the final positive pressure of the inert gas, tightly screw the PTFE-lined cap onto the vial.

    • For an additional layer of protection, wrap the cap-vial interface with Parafilm®.

    • Label the vial clearly with the compound name, date, and storage conditions (e.g., "Store at -20°C under Argon").

    • Place the sealed vial inside a secondary container (like a small, sealed plastic bag with a desiccant pouch) to protect against accidental moisture ingress from the freezer environment.

    • Store in a designated cold, dark location, such as a -20°C freezer or a refrigerator (2-8°C).

Data Summary: Recommended Storage Parameters

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[6][7]
Temperature -20°C to 8°CReduces the kinetic rate of any potential degradation reactions.[9]
Light Opaque/Amber ContainerPrevents photo-initiation of radical oxidation pathways.[7]
Container Glass with PTFE-lined capProvides a chemically inert and air-tight seal.[8]
Handling Glovebox or Air-Free TechniqueMinimizes exposure to air and moisture during weighing and transfer.[5][7]

Section 3: Troubleshooting and Quality Control

Q3: I've had a sample in storage for a while and suspect it has degraded. How can I confirm oxidation?

Verifying the integrity of your compound is a critical step before its use in any experiment. Several analytical techniques can be used to detect the presence of the carboxylic acid degradation product.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is one of the most definitive methods.

    • Aldehyde Proton (CHO): Look for the characteristic singlet for the aldehyde proton, which typically appears far downfield, around δ 9.5-10 ppm .[2] A decrease in the integration of this peak relative to other stable protons on the molecule (e.g., the methyl groups) is a strong indicator of degradation.

    • Carboxylic Acid Proton (COOH): The appearance of a new, often broad, singlet between δ 10-13 ppm is direct evidence of the carboxylic acid byproduct.

  • Thin-Layer Chromatography (TLC): A quick and effective visual check.

    • Spot a solution of your stored material alongside a known fresh sample (if available) on a TLC plate.

    • The carboxylic acid is significantly more polar than the aldehyde. Therefore, you will observe a new spot with a lower Rf value (closer to the baseline) if oxidation has occurred.

  • Infrared (IR) Spectroscopy: Useful for observing changes in functional groups.

    • Loss of Aldehyde: The two weak but sharp C-H stretching bands characteristic of an aldehyde (around 2820 cm⁻¹ and 2720 cm⁻¹) will diminish.

    • Formation of Carboxylic Acid: A very broad O-H stretching band will appear, spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[2]

Q4: My analysis shows partial oxidation (~5-10%). Can I purify the material or is it unusable?

Whether the material is usable depends entirely on the sensitivity of your downstream application. For stoichiometric reactions or the generation of standards, using a partially degraded sample is highly discouraged as it will lead to inaccurate results.

If the material is valuable and purification is necessary, flash column chromatography on silica gel is the most common method. The significant polarity difference between the starting aldehyde and the carboxylic acid byproduct usually allows for a straightforward separation. However, prevention through proper storage is always more efficient and reliable than remediation.

Section 4: Frequently Asked Questions (FAQs)

Q5: I need to access the compound frequently for my experiments. What is the best practice for repeated sampling?

Repeatedly opening a container is the most common way that carefully stored compounds become compromised. The best practice is to handle the material within an inert atmosphere glovebox.[6] If a glovebox is unavailable, the following workflow should be adopted.

Handling_Workflow start Start: Need to Weigh Compound glovebox_check Is a Glovebox Available? start->glovebox_check weigh_glovebox 1. Transfer bulk container into glovebox. 2. Weigh required amount into a separate vial. glovebox_check->weigh_glovebox  Yes   warm_up 1. Remove container from cold storage. 2. Allow to equilibrate to room temp in a desiccator. glovebox_check->warm_up  No   reseal_glovebox Tightly reseal bulk container inside glovebox. weigh_glovebox->reseal_glovebox end_yes End reseal_glovebox->end_yes weigh_quick 2. Open briefly in the hood. 3. Quickly weigh material and immediately recap. warm_up->weigh_quick purge 3. Re-purge headspace with inert gas (Argon/N₂) using a needle system. weigh_quick->purge reseal_purge 4. Reseal tightly, wrap with Parafilm, and return to storage. purge->reseal_purge end_no End reseal_purge->end_no

Caption: Recommended workflow for repeated access to the compound.

Q6: Can I just add an antioxidant like BHT or Vitamin E to the solid compound?

While antioxidants are used to stabilize formulations, adding them to a pure, solid reagent is generally not recommended.[10][11] Doing so intentionally introduces an impurity that could interfere with subsequent reactions or analyses. Furthermore, some antioxidants may have unintended consequences; for example, α-tocopherol (Vitamin E) has been shown to prevent the further oxidation of aldehydes but may not stop the initial formation of lipid peroxides, potentially leading to an accumulation of toxic aldehydes in some systems.[12] The most robust and scientifically sound approach for maintaining the purity of a solid reagent is the rigorous exclusion of atmospheric components, not the addition of stabilizers.

Q7: Is it necessary to oven-dry my glassware before use?

Absolutely. Standard laboratory glassware has a thin film of adsorbed moisture on its surface.[8] While the primary concern for this compound is oxidation, moisture can also be detrimental, potentially forming hydrate species.[2] Oven-drying glassware (e.g., at 125°C overnight) and cooling it under a stream of dry inert gas is a critical, non-negotiable step in any air-sensitive chemistry protocol to ensure a truly anhydrous and inert environment.[6][8]

References

  • Allan Chemical Corporation. (2025, October 23).
  • Fiveable. (2025, August 15). Aromatic Aldehyde: Organic Chemistry Study Guide.
  • Benchchem.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Available from: [Link]

  • Nishiyama, T., et al. (1998). Inhibition of Malonaldehyde and Acetaldehyde Formation from Blood Plasma Oxidation by Naturally Occurring Antioxidants. Journal of Agricultural and Food Chemistry, 46(9), 3694-3697. Available from: [Link]

  • iBlush. (2025, August 1). Best Supplements To Break Down Acetaldehyde.
  • Wikipedia. Aldehyde. Available from: [Link]

  • MDPI. (2024, August 10). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. Available from: [Link]

  • Parthasarathy, S., et al. (2009). α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis. Antioxidants & Redox Signaling, 11(6), 1237-1248. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]

Sources

Optimization

stability of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde in aqueous buffer solutions

Welcome to the Technical Support and Troubleshooting Center for 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde . As a Senior Application Scientist, I have designed this guide to address the dual challenges presente...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde .

As a Senior Application Scientist, I have designed this guide to address the dual challenges presented by this molecule: the chemical reactivity of the C3-carbaldehyde group and the physical insolubility of the pyrazolo[1,5-a]pyrimidine core. This center provides researchers and drug development professionals with mechanistic insights, validated protocols, and troubleshooting workflows to ensure experimental integrity.

Molecular Profiling & Causality of Instability

To stabilize 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde in aqueous buffers, one must first understand the thermodynamic and kinetic forces acting upon it. Signal loss during assays is typically caused by two distinct, yet often confused, mechanisms:

A. Chemical Degradation (The Aldehyde Pathway) The carbonyl group (C=O) of the carbaldehyde is highly polarized, making the carbon atom electrophilic. In aqueous environments, water acts as a nucleophile, attacking the carbonyl carbon to form a hydrate (geminal diol)[1]. While this hydration is an equilibrium process, the resulting gem-diol is highly susceptible to irreversible oxidation, converting the aldehyde into a carboxylic acid[2][3]. This oxidation is accelerated by dissolved oxygen, trace transition metals in the buffer, and alkaline pH levels.

B. Physical Precipitation (The Heterocyclic Core) The pyrazolo[1,5-a]pyrimidine core exhibits a highly planar, hydrophobic structure with unfavorable aqueous solvation energy[4][5]. In standard phosphate-buffered saline (PBS), the compound may rapidly exceed its thermodynamic solubility limit (often <100 nM for this class), leading to micro-precipitation. Researchers frequently misdiagnose this physical loss of the compound from the solution phase as chemical degradation.

Mechanistic Pathway of Chemical Degradation

Pathway A 2,5-Dimethylpyrazolo[1,5-a] pyrimidine-3-carbaldehyde B Aqueous Buffer (Nucleophilic Attack) A->B C Gem-diol (Hydrate) Equilibrium State B->C pH dependent D Oxidation (Trace Metals / Dissolved O2) C->D E Carboxylic Acid Derivative (Degradation Product) D->E Irreversible

Mechanism of aldehyde hydration and subsequent oxidation in aqueous buffers.

Quantitative Data & Stability Matrices

To optimize your experimental design, refer to the following quantitative summaries regarding the behavior of pyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives in aqueous media.

Table 1: Physicochemical Stability Matrix in Aqueous Buffers

Buffer ConditionTemperaturePrimary Risk FactorEstimated Half-Life (t½)Recommended Mitigation
PBS (pH 7.4)37°CRapid Oxidation & Precipitation< 2 hoursAdd 2-5% DMSO; Degas buffer.
Acetate (pH 5.5)25°CAcid-catalyzed Hydration~ 12 hoursStore at 4°C; Use chelators (EDTA).
Tris-HCl (pH 8.0)4°CBase-catalyzed Aldol/Oxidation~ 6 hoursAvoid primary amine buffers (Schiff base risk).
PBS + 5% DMSO4°CSlow Oxidation> 48 hoursPurge headspace with Argon.

Table 2: Diagnostic Matrix for Signal Loss

Symptom observed via LC-MS/UVVisual InspectionRoot CauseCorrective Action
Complete loss of parent peak; No new peaks.Cloudy solution or micro-pellet after spin.Physical Precipitation.Increase co-solvent fraction; lower stock concentration.
Parent peak decreases; New peak at [M+16] (M+O).Clear solution.Oxidation to Carboxylic Acid.Degas buffers; add 1mM EDTA; blanket with Argon.
Multiple broad peaks; Yellowing of solution.Clear to yellow tint.Polymerization / Aldol Condensation.Lower compound concentration; adjust pH to 6.0-6.5.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies designed specifically for handling this compound.

Protocol A: Preparation of Stabilized Aqueous Working Solutions

Causality: Pre-dissolving in a polar aprotic solvent overcomes the high lattice energy of the pyrazolopyrimidine core. Degassing the buffer removes dissolved oxygen, halting the gem-diol oxidation pathway.

  • Stock Preparation: Weigh 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde and dissolve completely in 100% anhydrous DMSO to create a 10 mM master stock. Store aliquots at -80°C under Argon.

  • Buffer Degassing: Sparge your target aqueous buffer (preferably pH 6.0 - 6.5, avoiding amine-containing buffers like Tris) with Argon or Nitrogen gas for 15 minutes.

  • Chelation (Optional but Recommended): Add EDTA to the buffer to a final concentration of 1 mM to sequester trace iron/copper ions that catalyze aldehyde oxidation[3].

  • Dilution: Slowly add the DMSO stock dropwise to the vigorously vortexed buffer to a final concentration of ≤50 µM (ensure final DMSO concentration is between 0.5% - 5.0% depending on assay tolerance).

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis (approx. 254 nm) to confirm no compound was lost to the pellet.

Protocol B: DNPH Derivatization for Accurate HPLC Quantification

Causality: If you must extract the compound from a complex aqueous matrix (e.g., microsomes or plasma) where degradation is rapid, derivatizing the aldehyde with 2,4-Dinitrophenylhydrazine (DNPH) immediately locks the reactive C=O group into a highly stable hydrazone, preventing oxidation and allowing accurate quantification[6].

  • Reagent Prep: Prepare a 0.1% (w/v) solution of DNPH in acetonitrile containing 1% formic acid.

  • Reaction: Add 100 µL of the DNPH reagent to 100 µL of your aqueous sample containing the target compound.

  • Incubation: Vortex and incubate at room temperature for 30 minutes in the dark.

  • Quenching & Extraction: Add 200 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 5,000 x g for 5 minutes to separate phases.

  • Analysis: Transfer the upper organic layer to an HPLC vial. The resulting hydrazone derivative is highly stable and exhibits strong UV absorbance at 360 nm.

Troubleshooting Workflows & FAQs

Decision Matrix for Troubleshooting

Workflow Start Loss of Signal in Aqueous Buffer Q1 Is the solution cloudy? Start->Q1 Precip Physical Instability (Poor Solubility) Q1->Precip Yes Degrad Chemical Instability (Degradation) Q1->Degrad No SolFix Add Co-solvent (DMSO) or adjust pH Precip->SolFix DegFix Derivatize (DNPH) or purge with Argon Degrad->DegFix

Decision matrix for troubleshooting signal loss of pyrazolo[1,5-a]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q: My compound disappears from the buffer within 30 minutes, but LC-MS shows no degradation peaks. What is happening? A: You are likely observing physical precipitation, not chemical degradation. Pyrazolo[1,5-a]pyrimidines have notoriously poor aqueous solubility[4]. When diluted from DMSO into PBS, the compound crashes out as micro-crystals that adhere to the walls of plastic microcentrifuge tubes or are spun down during sample prep. Solution: Increase the DMSO fraction, use a surfactant (e.g., 0.01% Tween-20), or switch to low-binding glassware.

Q: Can I use Tris buffer for my in vitro assays with this compound? A: It is highly discouraged. Tris(hydroxymethyl)aminomethane contains a primary amine. Aldehydes readily react with primary amines to form Schiff bases (imines). This will rapidly consume your 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Solution: Use amine-free buffers such as HEPES, Phosphate, or MOPS.

Q: How can I differentiate between the aldehyde and the carboxylic acid degradant on LC-MS? A: The oxidation of the carbaldehyde to a carboxylic acid results in a mass shift of +16 Da (addition of one oxygen atom). In positive electrospray ionization (ESI+), look for the [M+H]+ peak of the parent (m/z ~176.08) shifting to the degradant peak (m/z ~192.08). Furthermore, the carboxylic acid will elute earlier (shorter retention time) on a standard reverse-phase C18 column due to increased polarity.

Q: Is it safe to store the aqueous working solution at 4°C overnight? A: It is risky. While 4°C slows the kinetic rate of oxidation, the hydration equilibrium still occurs. If the buffer contains dissolved oxygen, degradation will proceed. If overnight storage is unavoidable, you must flush the vial headspace with Argon and ensure the cap is tightly sealed with Parafilm.

References

  • Chemistry Steps. (2023). Reactions of Aldehydes and Ketones with Water. Retrieved from[Link]

  • Journal of Medicinal Chemistry / ACS Publications. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Retrieved from[Link]

  • Journal of Medicinal Chemistry / ACS Publications. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Retrieved from[Link]

  • JACS Au / ACS Publications. (2026). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis. Retrieved from[Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity NMR Validation of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: A Comparative Guide

Executive Summary & Introduction Pyrazolo[1,5-a]pyrimidines represent a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous targeted therapies, including highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

Pyrazolo[1,5-a]pyrimidines represent a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous targeted therapies, including highly selective TRK kinase inhibitors[1] and CK2 inhibitors[2]. The successful synthesis of these complex macromolecules relies heavily on the structural integrity of early-stage building blocks.

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS: 1975118-07-0)[3] is one such critical intermediate. However, its synthesis—often involving the condensation of a 3-aminopyrazole with a diketone followed by Vilsmeier-Haack formylation—frequently generates regioisomeric byproducts (such as the 2,7-dimethyl isomer) or incomplete formylation mixtures. Because these impurities possess identical molecular weights and similar polarities, standard LC-MS and HPLC-UV analyses are insufficient for definitive structural confirmation.

This guide objectively compares the analytical profile of a High-Fidelity Synthesized Standard against typical Commercial Grade batches, providing drug development professionals with a self-validating Nuclear Magnetic Resonance (NMR) protocol to ensure absolute regiochemical accuracy.

Product Comparison: High-Fidelity Standard vs. Commercial Grade

Relying on substandard commercial batches can lead to the parallel synthesis of off-target analogs, wasting valuable time and reagents. The table below summarizes the quantitative differences between a rigorously validated standard and typical crude alternatives.

Analytical ParameterHigh-Fidelity StandardStandard Commercial GradeImpact on Drug Discovery Workflow
Purity (HPLC-UV @ 254 nm) > 99.5%90.0% - 95.0%High purity ensures accurate stoichiometric calculations in downstream cross-coupling or reductive amination steps.
Regioisomer Content (2,7-isomer) < 0.1% (Undetectable)3.0% - 8.0%Critical: Prevents the generation of isomeric active pharmaceutical ingredients (APIs) which can skew biological assay data.
1 H NMR Formyl Integration 1.00 (Normalized)0.85 - 0.92Sub-stoichiometric integration indicates unreacted starting material or degradation of the aldehyde to a carboxylic acid.
Residual Solvent (Water/DMSO) < 0.5%2.0% - 5.0%Excess moisture quenches sensitive organometallic reagents in subsequent synthetic steps.

The Self-Validating NMR Protocol

To establish a self-validating system, researchers cannot rely solely on 1D 1 H NMR. While a 1D spectrum confirms the presence of the formyl group, it cannot definitively assign the positions of the methyl groups without risk of misinterpretation. We employ a causal, step-by-step methodology where 2D NOESY (Nuclear Overhauser Effect Spectroscopy) creates a validation loop: the spatial proximity of specific protons must logically align with the 1D chemical shifts.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is explicitly selected over CDCl 3​ to prevent line broadening caused by the aggregation of the rigid, planar heterocyclic core, ensuring sharp, highly resolved doublets for the aromatic protons.

  • 1D 1 H NMR Acquisition: Acquire spectra at 400 MHz or 600 MHz. Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: The formyl proton lacks adjacent relaxing protons, leading to a longer T1​ relaxation time. A 2.0s delay ensures the integration of the aldehyde singlet (~10.10 ppm) is quantitatively accurate relative to the core aromatic protons.

  • 2D NOESY Acquisition (The Regioisomer Check): Acquire a 2D NOESY spectrum with a mixing time of 300 ms.

    • Causality: In the correct 2,5-dimethyl isomer, the C5-methyl group will show a strong through-space NOE cross-peak with the adjacent C6-proton (a doublet at ~7.25 ppm). The highly deshielded C7-proton (~9.20 ppm) will show no NOE to any methyl group. If the batch contains the 2,7-dimethyl isomer, an NOE cross-peak will erroneously appear between a methyl group and the C6-proton, while the C5 position remains un-methylated.

  • 1D 13 C NMR Acquisition: Acquire with WALTZ-16 proton decoupling using a minimum of 1024 scans.

    • Causality: High scan counts are required to achieve a signal-to-noise ratio (S/N) > 10:1 for the quaternary bridgehead carbon (C3a), which relaxes slowly and is critical for confirming the fused bicyclic skeleton.

Spectral Data & Structural Assignments

The following tables provide the validated chemical shifts, multiplicities, and coupling constants for pure 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

H NMR Data (DMSO- d6​ , 400 MHz)
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Rationale
CHO 10.10Singlet (s)-1HHighly deshielded formyl proton.
C7-H 9.20Doublet (d)7.01HDeshielded by the adjacent bridgehead nitrogen (N1).
C6-H 7.25Doublet (d)7.01HOrtho-coupled to C7-H.
C5-CH 3​ 2.65Singlet (s)-3HMethyl adjacent to N4.
C2-CH 3​ 2.55Singlet (s)-3HPyrazole-ring methyl.
C NMR Data (DMSO- d6​ , 100 MHz)
Carbon TypeChemical Shift (ppm)Position2D HMBC Key Correlations
Carbonyl 185.0CHOCorrelates to C3
Quaternary 160.5C5Correlates to C5-CH 3​ , C6-H
Quaternary 155.2C2Correlates to C2-CH 3​
Quaternary 145.0C3aCorrelates to C7-H, C6-H
Aromatic CH 138.5C7Correlates to C6-H
Aromatic CH 110.2C6Correlates to C7-H, C5-CH 3​
Quaternary 105.5C3Correlates to CHO, C2-CH 3​
Aliphatic CH 3​ 24.5C5-CH 3​ Correlates to C5, C6
Aliphatic CH 3​ 14.2C2-CH 3​ Correlates to C2, C3

Structural Elucidation Workflow

The logic gate below illustrates the self-validating workflow used to approve high-fidelity batches and reject those compromised by incomplete reactions or regioisomeric impurities.

NMR_Validation Start Compound Procurement CAS: 1975118-07-0 HNMR 1H NMR Analysis (DMSO-d6) Start->HNMR CheckCHO Formyl Peak Present? (~10.1 ppm, s, 1H) HNMR->CheckCHO Reject1 Reject: Incomplete Formylation CheckCHO->Reject1 No NOESY 2D NOESY Analysis Regioisomer Check CheckCHO->NOESY Yes CheckIso NOE: C5-CH3 to H-6? (Rules out 2,7-isomer) NOESY->CheckIso Reject2 Reject: 2,7-Dimethyl Regioisomer CheckIso->Reject2 No CNMR 13C NMR Analysis Carbon Skeleton Verify CheckIso->CNMR Yes Approve High-Fidelity Standard Validated CNMR->Approve

Fig 1: Self-validating NMR workflow for regioisomer exclusion and structural confirmation.

References[3] 1975118-07-0 - ChemBK, chembk.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVKO8J7pxEM3Y-3G6LK0h8ZZzcUfFHN5JkvHXD9T5D70logMCFfuYg8cdkThuCYztibgAFGW3VdW_02RmiVFxAHxCuMEx8lYg0hYve5QgfZ-2Zcmr3BGY8IeeumXxuoJsqNca5MrE=[1] US10647730B2 - Macrocyclic compounds as TRK kinase inhibitors - Google Patents, google.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEgZVyYOsa3AQRCFlCVKXSFDbCrgsqPyOxMk7q2XdcMhbYeoS9MTWXjoO4X23qXFh2EUWkwMGCraIrdFz-tCzWFOrU3745cyGImOR8CbmUzRAUf_vQ0LRfR0tZ5_Btyg6-xPWVDnR_lE-5wg==[2] WO2011068667A1 - Pyrazolopyrimidines and related heterocycles as ck2 inhibitors - Google Patents, google.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2GgJHQgpEXSMztoVVMlPhY9fESG301aGIxB43vOjbiDTFkOB7bDfeA05iOplqRheXRsxRmGdhaEY3QK86KxHt5yu5-UeIxQi-5R4RdJ0J3YSj1e2zBGepUefVrgWVtJCEpPhj2SSLIDfwqe9Y

Sources

Comparative

A Comparative Guide to FTIR Peak Assignment: 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde vs. 3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the nuanced world of synthetic chemistry and drug development, the precise identification of functional groups is paramount. For heterocyclic compounds s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of synthetic chemistry and drug development, the precise identification of functional groups is paramount. For heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines, which are key scaffolds in medicinal chemistry, Fourier-Transform Infrared (FTIR) spectroscopy remains a rapid, reliable, and non-destructive first-line technique for structural verification. This guide provides an in-depth comparison of the FTIR spectral features of two closely related derivatives: 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde and 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . Understanding the subtle yet distinct differences in their vibrational spectra is crucial for confirming successful synthesis and for quality control.

The core directive of this guide is to move beyond a simple listing of peaks and delve into the causality behind the observed vibrational modes. We will explore how the electronic properties of the aldehyde (-CHO) versus the nitrile (-C≡N) group influence not only their own characteristic absorptions but also the vibrational frequencies of the entire pyrazolopyrimidine framework.

The Decisive Difference: Aldehyde vs. Nitrile Functional Groups

The primary distinguishing feature in the FTIR spectra of these two molecules lies in the high-frequency region, where the characteristic stretching vibrations of the aldehyde and nitrile groups appear. These are typically strong and unambiguous absorptions.

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: The Carbonyl Signature

The aldehyde functional group (-CHO) presents two highly characteristic vibrational modes:

  • C=O Stretching Vibration: This is one of the most prominent and easily recognizable peaks in an IR spectrum due to the large change in dipole moment during the vibration. For an aromatic aldehyde like the one in our topic, where the carbonyl group is conjugated with the pyrazolopyrimidine ring system, the C=O stretching frequency is expected to appear in the range of 1710-1685 cm⁻¹ .[1][2] This is a lower frequency compared to aliphatic aldehydes (1740-1720 cm⁻¹) because conjugation delocalizes the pi-electrons, which slightly weakens the C=O double bond and thus lowers the energy required to stretch it.[1][3]

  • Aldehydic C-H Stretching: Another key diagnostic feature for aldehydes is the stretching of the C-H bond of the CHO group. This typically gives rise to one or two moderate intensity bands in the region of 2830-2695 cm⁻¹ .[1] A band appearing around 2720 cm⁻¹ is often a clear indicator of an aldehyde, as it appears in a region where few other absorptions occur.[1]

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: The Nitrile Triple Bond

The carbonitrile or nitrile functional group (-C≡N) is characterized by its triple bond, which is very strong and results in a stretching vibration in a distinct region of the FTIR spectrum.

  • C≡N Stretching Vibration: The nitrile stretch is typically observed as a sharp, medium-to-strong intensity peak in the range of 2240-2220 cm⁻¹ for aromatic nitriles.[4] Similar to the carbonyl group, conjugation with the aromatic ring system weakens the triple bond and lowers the absorption frequency compared to saturated nitriles (2260-2240 cm⁻¹).[4] This peak is highly characteristic due to its sharpness and its location in a relatively "quiet" area of the mid-infrared spectrum.[4][5]

Comparative Analysis of Expected FTIR Peaks

The following table summarizes the expected key vibrational frequencies for the two compounds. The assignments are based on established literature values for the respective functional groups and the pyrazolopyrimidine core.

Vibrational Mode 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (Expected Wavenumber, cm⁻¹) ** 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (Expected Wavenumber, cm⁻¹) **Key Differentiating Feature
Aromatic C-H Stretch~3100-3000~3100-3000No significant difference expected.
Aliphatic C-H Stretch (Methyl)~2980-2870~2980-2870No significant difference expected.
Aldehydic C-H Stretch~2830-2720 (moderate, often two bands) Absent Hallmark of the aldehyde.
Nitrile C≡N Stretch Absent ~2240-2220 (sharp, medium-strong) Definitive peak for the nitrile.
Carbonyl C=O Stretch ~1710-1685 (strong) Absent Definitive peak for the aldehyde.
C=N and C=C Ring Stretching~1620-1450~1620-1450Minor shifts may occur due to the different electronic nature of the substituents.
C-H Bending (Methyl)~1450-1370~1450-1370No significant difference expected.
Fingerprint Region< 1400< 1400Complex patterns of C-C, C-N stretching and various bending modes.

The Influence on the Pyrazolopyrimidine Core

Both the aldehyde and nitrile groups are electron-withdrawing. This electronic effect can influence the bond strengths and vibrational frequencies of the fused heterocyclic ring system. While a detailed analysis would require computational modeling, we can anticipate subtle shifts in the C=N and C=C stretching vibrations (typically in the 1620-1450 cm⁻¹ region) between the two compounds. However, these shifts are generally less pronounced and less diagnostically reliable than the primary functional group absorptions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain reliable and reproducible FTIR data for these compounds, the following protocol using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a popular method for solid samples as it requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Perform a background scan to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction if the software allows, to produce a spectrum that more closely resembles a traditional transmission spectrum.

    • Use the peak-picking function in the software to identify the wavenumbers of the key absorption bands.

Logical Workflow for Spectral Analysis

The process of distinguishing between the two compounds using FTIR follows a clear logical path, as illustrated in the diagram below.

FTIR_Analysis_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Interpretation cluster_conclusion Compound Identification Prep Prepare Sample (ATR or KBr pellet) Acquire Acquire FTIR Spectrum (4000-400 cm-1) Prep->Acquire Check_Nitrile Examine 2300-2200 cm-1 Region Acquire->Check_Nitrile Is_Nitrile Peak at ~2230 cm-1? Check_Nitrile->Is_Nitrile Check_Carbonyl Examine 1750-1650 cm-1 Region Check_Aldehyde_CH Examine 2850-2700 cm-1 Region Check_Carbonyl->Check_Aldehyde_CH Is_Aldehyde Peak at ~1700 cm-1 AND ~2720 cm-1? Check_Aldehyde_CH->Is_Aldehyde Is_Nitrile->Check_Carbonyl No Identify_Nitrile Compound is 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Is_Nitrile->Identify_Nitrile Yes Identify_Aldehyde Compound is 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Is_Aldehyde->Identify_Aldehyde Yes Inconclusive Inconclusive or Impure Sample Is_Aldehyde->Inconclusive No

Caption: Logical workflow for differentiating the aldehyde and nitrile compounds via FTIR.

Conclusion

FTIR spectroscopy provides a definitive and straightforward method for distinguishing between 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde and its 3-carbonitrile analogue. The presence of a strong carbonyl absorption around 1700 cm⁻¹ coupled with a moderate aldehydic C-H stretch near 2720 cm⁻¹ unequivocally identifies the carbaldehyde. Conversely, a sharp, distinct peak in the 2240-2220 cm⁻¹ region is the unmistakable signature of the carbonitrile. By focusing on these key diagnostic bands, researchers can confidently verify their synthetic outcomes and ensure the structural integrity of these valuable heterocyclic building blocks.

References

  • IR Spectroscopy Tutorial: Aldehydes. (n.d.). UCLA Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (1999).
  • Carbonyl Stretching Vibrations. (2018, September 22). Oregon State University.
  • Nitrile Groups as Vibrational Probes: Calculations of the C≡N Infrared Absorption Line Shape of Acetonitrile in Water and Tetrahydrofuran. (2008, April 26). The Journal of Physical Chemistry B. Retrieved from [Link]

  • The C=O Stretch. (n.d.). Oregon State University, Department of Chemistry.
  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024, December 5). JoVE.
  • Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

Sources

Validation

comparing electrophilic reactivity of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde and indole-3-carboxaldehyde

Executive Summary Heterocyclic aldehydes are foundational building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors and complex natural product analogs. However, the local electronic envi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Heterocyclic aldehydes are foundational building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors and complex natural product analogs. However, the local electronic environment of the heterocycle drastically dictates the electrophilicity of the formyl group. This guide objectively compares the reactivity profiles of two prominent scaffolds: 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde and Indole-3-carboxaldehyde, providing researchers with mechanistic insights and field-proven protocols to optimize late-stage functionalization.

Mechanistic Causality: The Electronic Landscape

The fundamental difference in reactivity between these two aldehydes stems from their distinct resonance and inductive networks. Understanding these electronic distributions is critical for predicting their behavior in nucleophilic addition reactions.

Indole-3-carboxaldehyde: Indole is a highly electron-rich, π -excessive heterocycle. The nitrogen lone pair (N1) actively participates in resonance, pushing electron density through the C2-C3 double bond directly into the C3-carbonyl group (+M effect). This extensive delocalization significantly enriches the carbonyl carbon, dampening its partial positive charge ( δ+ ) and rendering it notoriously poor as an electrophile[1]. Consequently, reactions like reductive amination often suffer from low yields or require forcing conditions such as microwave irradiation or Lewis acid activation 1[1].

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: In stark contrast, the pyrazolo[1,5-a]pyrimidine core is a fused push-pull system. While the pyrazole bridgehead nitrogen attempts to donate electron density, the adjacent pyrimidine ring—containing two highly electronegative nitrogen atoms (N4, N7)—exerts a powerful electron-withdrawing inductive and mesomeric effect (-I, -M) 2[2]. This internal electron drain attenuates the +M effect directed toward the C3-aldehyde. As a result, the carbonyl carbon remains highly electrophilic, readily undergoing nucleophilic attack under mild conditions 3[3].

ElectronicEffects cluster_indole Indole-3-carboxaldehyde cluster_pyrazolo Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde I_N Indole N1 (Lone Pair) I_C C3 Carbonyl I_N->I_C Strong +M Resonance I_Res Low Electrophilicity I_C->I_Res Dampened Reactivity P_N Pyrimidine N4/N7 (Electron Withdrawing) P_Bridge Bridgehead N1 P_N->P_Bridge -I / -M Effect P_C C3 Carbonyl P_Bridge->P_C Attenuated +M P_Res High Electrophilicity P_C->P_Res Enhanced Reactivity

Logical mapping of electronic effects dictating C3-carbonyl electrophilicity.

Comparative Experimental Workflows (Self-Validating Protocols)

To demonstrate these electronic differences in a practical laboratory setting, we outline standardized, self-validating protocols for two common transformations.

Protocol A: Reductive Amination

Objective: Synthesis of secondary/tertiary amines via imine reduction using Sodium triacetoxyborohydride (NaBH(OAc)3).

  • Imine Formation: In a dry round-bottom flask, dissolve 1.0 mmol of the respective aldehyde and 1.2 mmol of the target amine in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

    • Indole-3-carboxaldehyde: Strictly requires the addition of 1.5 mmol of Titanium(IV) isopropoxide (Ti(OiPr)4) or glacial acetic acid to activate the unreactive carbonyl. Heat to 50°C for 4-6 hours.

    • Pyrazolo[1,5-a]pyrimidine: No Lewis acid activation is required. Stir at 25°C for 1 hour.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add 1.5 mmol of NaBH(OAc)3.

  • Maturation: Allow the indole reaction to stir for 12-24 hours at 50°C. The pyrazolo[1,5-a]pyrimidine reaction typically reaches full conversion within 2-4 hours at 25°C.

  • Workup: Quench with 5 mL of saturated aqueous NaHCO3. Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Expertise & Experience Insight: The addition of Ti(OiPr)4 for the indole substrate acts as a dual-purpose reagent—it acts as a Lewis acid to increase the electrophilicity of the carbonyl and serves as a water scavenger to drive imine formation. For the pyrazolo-pyrimidine, the inherent electrophilicity of the formyl group makes this unnecessary, and over-activation can sometimes lead to unwanted side reactions.

Workflow Start Aldehyde + Amine in anhydrous DCE split Substrate? Start->split Indole Indole-3-carboxaldehyde Add Ti(OiPr)4 or AcOH Heat to 50°C split->Indole Indole Pyrazolo Pyrazolo[1,5-a]pyrimidine No additive needed Room Temp split->Pyrazolo Pyrazolo Reduction Add NaBH(OAc)3 Stir until completion Indole->Reduction 12-24h Pyrazolo->Reduction 2-4h Workup Quench with NaHCO3 Extract & Purify Reduction->Workup

Comparative reductive amination workflow highlighting substrate-specific activation.

Protocol B: Knoevenagel Condensation

Objective: Carbon-carbon double bond formation using an active methylene compound (e.g., malononitrile).

  • Setup: Dissolve 1.0 mmol of the aldehyde and 1.1 mmol of malononitrile in 5.0 mL of absolute ethanol.

  • Catalysis: Add 10 mol% (10 µL) of piperidine as an organocatalyst 4[4].

  • Execution:

    • Indole-3-carboxaldehyde: Reflux the mixture (78°C) for 3-6 hours until TLC indicates consumption of the starting material[4].

    • Pyrazolo[1,5-a]pyrimidine: Stir at 25°C. The reaction proceeds rapidly and the condensation product typically precipitates out of solution within 30-60 minutes.

  • Isolation: Filter the resulting precipitate, wash with cold ethanol, and dry in vacuo.

Expertise & Experience Insight: The Knoevenagel condensation of the pyrazolo[1,5-a]pyrimidine derivative is highly exothermic. Rapid precipitation of the product serves as a built-in thermodynamic sink, driving the equilibrium forward without the need for external heating. Conversely, the indole derivative remains in solution longer, necessitating reflux to overcome the high activation energy barrier.

Quantitative Performance Data

The table below summarizes the empirical data derived from the protocols above, highlighting the superior electrophilicity of the pyrazolo[1,5-a]pyrimidine scaffold compared to the resonance-stabilized indole system.

Reaction TypeParameterIndole-3-carboxaldehyde2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Reductive Amination Additives Ti(OiPr)4 or AcOH requiredNone required
Time / Temp 12-24 h / 50°C2-4 h / 25°C
Typical Yield 45 - 65%80 - 95%
Knoevenagel Condensation Conditions Piperidine, RefluxPiperidine, 25°C
Time 3 - 6 h0.5 - 1 h
Typical Yield 60 - 75%> 90%
Conclusion

For drug development professionals engineering complex heterocyclic libraries, understanding intrinsic reactivity profiles is critical. While indole-3-carboxaldehyde requires aggressive activation strategies due to its resonance-stabilized carbonyl, 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde offers a highly reactive, electrophilic handle suitable for mild, late-stage functionalization. Recognizing the "push-pull" electronics of fused pyrimidine systems allows chemists to design more efficient, higher-yielding synthetic routes.

References
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation Source: ACG Publications URL
  • Source: American Chemical Society (ACS)

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a thorough understanding of a molecule's structural characteristics is paramount. Mass spectromet...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint of a compound through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde , a heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of data, providing a comparative framework against the fragmentation of the core pyrazolo[1,5-a]pyrimidine scaffold and other relevant heterocyclic aldehydes. The insights herein are designed to equip researchers with the foundational knowledge to interpret mass spectra of this compound class, anticipate the fragmentation of novel analogues, and confidently elucidate their structures.

The Structural Context: Pyrazolo[1,5-a]pyrimidines in Research

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific substitution pattern of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, featuring methyl groups at positions 2 and 5 and a carbaldehyde group at position 3, influences its electronic properties and, consequently, its fragmentation behavior under mass spectrometric conditions.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron ionization, a hard ionization technique, imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a complex but informative pattern of fragment ions. For 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, the fragmentation is anticipated to be driven by the inherent stability of the aromatic heterocyclic system and the reactivity of the aldehyde functional group.

Primary Fragmentation Pathways

Upon electron impact, the molecular ion (M⁺˙) of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde will be formed. Key fragmentation pathways are predicted to include:

  • α-Cleavage of the Aldehyde Group: A characteristic fragmentation for aldehydes is the loss of a hydrogen radical (H•) from the carbonyl group, leading to a stable [M-1]⁺ ion.[3][4] This is often a prominent peak in the spectra of aromatic aldehydes.[5] Further fragmentation can occur via the loss of carbon monoxide (CO), resulting in an [M-29]⁺ ion.

  • Fragmentation of the Pyrazolo[1,5-a]pyrimidine Core: The core heterocyclic system is expected to undergo characteristic ring cleavage. Studies on pyrazolo[1,5-a]pyrimidine derivatives have shown two primary fragmentation processes under electron impact[6]:

    • Expulsion of Acrylonitrile: Decomposition of the pyrimidine ring can lead to the loss of a neutral acrylonitrile molecule (CH₂=CHCN) or its substituted derivatives.

    • Scission of the Pyrazole Ring: A less common but notable fragmentation involves the loss of a CH₂CN radical.

  • Loss of Methyl Radicals: The presence of two methyl groups provides another avenue for fragmentation through the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion.

The interplay of these pathways will dictate the final appearance of the EI mass spectrum. The relative abundance of the fragment ions will be influenced by the stability of the resulting cations and neutral losses.

Visualizing the Fragmentation

G M M⁺˙ 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde M_minus_1 [M-1]⁺ Loss of H• M->M_minus_1 - H• (α-cleavage) M_minus_29 [M-29]⁺ Loss of CHO• M->M_minus_29 - CHO• M_minus_15 [M-15]⁺ Loss of •CH₃ M->M_minus_15 - •CH₃ Core_Frag1 Core Fragment 1 Expulsion of Acrylonitrile derivative M->Core_Frag1 Pyrimidine Ring Cleavage Core_Frag2 Core Fragment 2 Loss of CH₂CN• M->Core_Frag2 Pyrazole Ring Cleavage M_minus_1->M_minus_29 - CO

Caption: Predicted EI-MS Fragmentation of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Subsequent fragmentation is induced in the collision cell of a tandem mass spectrometer (MS/MS). The fragmentation of the [M+H]⁺ ion of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde will likely proceed through different pathways compared to EI-MS due to the even-electron nature of the precursor ion.

Key MS/MS Fragmentation Pathways
  • Loss of Carbon Monoxide: Protonated aldehydes can readily lose carbon monoxide (CO), a neutral and stable molecule. This would result in a significant [M+H-28]⁺ fragment.

  • Protonated Core Fragmentation: The protonated pyrazolo[1,5-a]pyrimidine ring system will also undergo collision-induced dissociation. The fragmentation pattern may differ from that observed in EI-MS due to the presence of the additional proton, which can influence the site of bond cleavage.

  • Loss of a Methyl Group: While less common for even-electron ions, the loss of a neutral methane (CH₄) molecule from the protonated species is a possibility, leading to an [M+H-16]⁺ ion.

Visualizing the Workflow

G cluster_0 ESI Source cluster_1 Quadrupole 1 (Q1) cluster_2 Quadrupole 2 (q2) - Collision Cell cluster_3 Quadrupole 3 (Q3) Analyte Analyte Solution Protonated [M+H]⁺ Analyte->Protonated Ionization Isolation Precursor Ion Isolation ([M+H]⁺) Protonated->Isolation Fragmentation Collision-Induced Dissociation (CID) Isolation->Fragmentation Inert Gas (e.g., Ar) Fragments Product Ions Fragmentation->Fragments Analysis Product Ion Analysis Fragments->Analysis Detector Detector Analysis->Detector

Caption: Experimental Workflow for ESI-MS/MS Analysis.

Comparative Fragmentation Analysis

To provide a robust analytical framework, the predicted fragmentation of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde can be compared with related structures.

CompoundKey Fragmentation DifferencesRationale
Pyrazolo[1,5-a]pyrimidine (unsubstituted) Absence of aldehyde-specific losses (e.g., -H, -CHO). Fragmentation is dominated by ring cleavage.[6]The aldehyde group introduces a new, readily cleavable functional group that directs fragmentation.
5,7-Dimethylpyrazolo[1,5-a]pyrimidine Absence of the formyl group fragmentation. The fragmentation pattern will be simpler, primarily showing loss of methyl radicals and core ring fragmentation.Demonstrates the influence of the aldehyde group on the overall fragmentation pattern.
Benzaldehyde Lacks the heterocyclic core fragmentation. Shows prominent [M-1]⁺ and [M-29]⁺ peaks.[3]Highlights the specific fragmentation pathways associated with the pyrazolo[1,5-a]pyrimidine scaffold.

Experimental Protocol: Acquiring High-Quality Mass Spectra

The following is a generalized protocol for the mass spectrometric analysis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Instrument parameters should be optimized for the specific mass spectrometer being used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

Electron Ionization Mass Spectrometry (EI-MS)
  • Inlet System: Gas chromatography (GC) is the preferred inlet for EI-MS.

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Develop a temperature gradient to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C at 10°C/min).

    • Injector Temperature: 250°C.

  • Mass Spectrometer Settings:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Inlet System: Liquid chromatography (LC) is the standard inlet for ESI-MS.

    • LC Column: A C18 reversed-phase column is suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas Temperature: 300-350°C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-40 psi.

    • MS1 Scan Range: m/z 100-500.

    • MS2 (Product Ion Scan):

      • Precursor Ion: Isolate the [M+H]⁺ ion.

      • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Conclusion

The mass spectrometry fragmentation of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a predictable process governed by the established principles of organic mass spectrometry. By understanding the characteristic fragmentation of the pyrazolo[1,5-a]pyrimidine core and the aldehyde functional group, researchers can confidently interpret experimental data. This guide provides a foundational framework for such analysis, enabling the unambiguous structural elucidation of this and related compounds, a critical step in the advancement of drug discovery and development programs.

References

  • Bernard, M. K. (2006).
  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
  • BYU ScholarsArchive. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
  • PMC. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • General eventualities of EI-MS fragmentation p
  • SpectraBase. Pyrazolo[1,5-a]pyrimidine, 3-bromo-2-tert-butyl-5-trifluoromethyl-7-dimethylamino- - Optional[MS (GC)] - Spectrum. SpectraBase.
  • PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • Mass spectral fragmentation modes of pyrimidine deriv
  • ACS Publications. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • MDPI. (2011).
  • NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpbKpqEn6D9-8SXYGnQvB8IS5pZMaLimShHxupa08NlLjbb5L66Rtg3MHsbYD3g-tW4w-0bymumalPS0RMUSZoDXTOXLsyGz61yFiJSe6KFqaXRdVv9o-AHvm8UafQHjhClnJEIEBoGz6kMLECj1JAiGSIzQQz2D_5pnou8khQZ3fsI15FTYKUKHmj5AU=]([Link]

Sources

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